MMV688845
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C24H25N3O3S |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
N-[(2R)-1-(2-morpholin-4-ylanilino)-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C24H25N3O3S/c28-23(25-19-9-4-5-10-21(19)27-12-14-30-15-13-27)20(17-18-7-2-1-3-8-18)26-24(29)22-11-6-16-31-22/h1-11,16,20H,12-15,17H2,(H,25,28)(H,26,29)/t20-/m1/s1 |
InChI Key |
YZLODHPDCSNHTP-HXUWFJFHSA-N |
Isomeric SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
Foundational & Exploratory
MMV688845: A Technical Overview of its Discovery, Origin, and Preclinical Profile
Introduction
Infections caused by nontuberculous mycobacteria (NTM), particularly Mycobacterium abscessus, are a growing concern globally due to their intrinsic resistance to many common antibiotics.[1][2][3] The urgent need for novel therapeutics has driven screening efforts to identify new chemical entities with activity against this challenging pathogen.[1][2] This document provides a detailed technical overview of MMV688845, a promising lead compound identified for its potent anti-M. abscessus activity.
This compound, a synthetic phenylalanine amide, was originally identified as a hit against Mycobacterium tuberculosis.[1][4] It was subsequently screened as part of the Pathogen Box, a collection of 400 drug-like molecules active against neglected diseases, for its activity against M. abscessus.[3][5] This screening effort led to the identification of this compound as a viable candidate for further development.[3][5]
Discovery and Origin
The discovery of this compound as an anti-M. abscessus agent originated from a phenotypic screening campaign.[3][5] The Pathogen Box library was screened against M. abscessus using a resazurin-based live/dead assay.[3][5] Compounds that demonstrated greater than 80% growth inhibition at a single concentration of 20 μM were selected for further investigation.[5] this compound was one of the hit compounds that emerged from this initial screen and showed promising dose-response curves.[3][5]
Mechanism of Action
This compound exerts its antimycobacterial effect by targeting the RNA polymerase (RNAP).[1][4][6][7] Specifically, it inhibits the RpoB subunit of the RNAP, a mechanism analogous to its activity in M. tuberculosis.[1][2][4] This binding site is distinct from that of the rifamycins, a critical class of antibiotics that also target RpoB.[1][2] The emergence of spontaneous resistant mutants of M. abscessus with mutations in the rpoB gene further validates RpoB as the target of this compound.[1][4]
In Vitro Efficacy
This compound has demonstrated broad activity against the M. abscessus complex, including all three subspecies (M. abscessus subsp. abscessus, M. abscessus subsp. massiliense, and M. abscessus subsp. bolletii) and various clinical isolates.[4]
Minimum Inhibitory Concentrations (MICs)
The MICs of this compound have been determined against a panel of M. abscessus strains. The compound shows consistent activity across different strains and subspecies.
| Strain | Subspecies | MIC (µM) |
| ATCC 19977 | abscessus | 7.5 |
| Bamboo | massiliense | 8 |
| K21 | abscessus | 16 |
| Clinical Isolate 1 | abscessus | 15 |
| Clinical Isolate 2 | massiliense | 16 |
| Clinical Isolate 3 | bolletii | 16 |
Data compiled from multiple studies.[4]
Bactericidal Activity
This compound exhibits bactericidal activity against M. abscessus.[1][4] In time-kill assays, a concentration-dependent reduction in colony-forming units (CFU) was observed.[4] The minimum bactericidal concentration (MBC90) against the reference strain ATCC 19977 was determined to be 15 µM, which is twice the MIC90.[4]
Synergy with Other Antibiotics
Checkerboard assays have been performed to assess the interaction of this compound with other antibiotics commonly used to treat M. abscessus infections. The compound shows synergistic effects with macrolides, such as clarithromycin, and additive effects with other anti-M. abscessus drugs.[1][4]
| Combination | Interaction |
| This compound + Clarithromycin | Synergy |
| This compound + Rifabutin | Additive |
Data from checkerboard assays.[1][4]
Experimental Protocols
MIC Determination
The MIC of this compound was determined using the broth microdilution method in 7H9 medium.[4] A serial dilution of the compound was prepared in a 96-well plate. M. abscessus cultures were diluted to a final concentration of 5 x 10^5 CFU/mL and added to the wells. The plates were incubated at 37°C for 3-5 days. The MIC was defined as the lowest concentration of the compound that inhibited visible growth.[4]
Checkerboard Synergy Assay
The synergistic interaction of this compound with other antibiotics was evaluated using a checkerboard assay.[4] Serial dilutions of this compound were made along the x-axis of a 96-well plate, and serial dilutions of the second antibiotic were made along the y-axis. The plates were inoculated with M. abscessus and incubated as described for MIC determination. The Fractional Inhibitory Concentration Index (FICI) was calculated to determine synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).[8]
Isolation and Sequencing of Resistant Mutants
To confirm the target of this compound, spontaneous resistant mutants were isolated.[4] A high-density culture of M. abscessus was plated on 7H10 agar containing 4x the MIC of this compound. Colonies that grew after incubation were selected and re-streaked on drug-containing agar to confirm resistance. Genomic DNA was extracted from the resistant mutants, and the rpoB gene was amplified by PCR and sequenced to identify mutations.[4]
Conclusion
This compound is a promising lead compound for the development of new treatments for M. abscessus infections.[1][2] Its novel mechanism of action, potent bactericidal activity, and synergistic interactions with existing antibiotics make it an attractive candidate for further preclinical and clinical development.[1][4] The data presented in this guide highlight the potential of this compound to address the unmet medical need for effective therapies against this multidrug-resistant pathogen.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathogen Box screening for hit identification against Mycobacterium abscessus | PLOS One [journals.plos.org]
- 4. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathogen Box screening for hit identification against Mycobacterium abscessus | Medicines for Malaria Venture [mmv.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. journals.asm.org [journals.asm.org]
MMV688845: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Analysis of the Chemical Structure, Properties, and Antimycobacterial Activity of the RNA Polymerase Inhibitor MMV688845
Introduction
This compound is a synthetic compound belonging to the Nα-aroyl-N-aryl-phenylalanine amides (AAPs) class, identified as a potent inhibitor of mycobacterial growth.[1][2] Originally discovered through screening of the Pathogen Box library from Medicines for Malaria Venture (MMV), it has shown significant promise as a lead compound for the development of new therapeutics against both Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM), such as Mycobacterium abscessus.[1][3] This technical guide provides a detailed overview of the chemical and biological properties of this compound, aimed at researchers and scientists in the field of antimicrobial drug discovery and development.
Chemical Identity and Physicochemical Properties
The antimycobacterial activity of this compound is stereospecific, with the (R)-enantiomer, derived from D-phenylalanine, being the biologically active form.[4] The corresponding (S)-enantiomer has been shown to be inactive.[4]
IUPAC Name: (2R)-N-(1-((2-morpholinophenyl)amino)-1-oxo-3-phenylpropan-2-yl)thiophene-2-carboxamide[4]
Synonyms: (R)-GSK1729177A
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₂₄H₂₆N₄O₃S | Calculated |
| Molecular Weight | 450.55 g/mol | Calculated |
| Appearance | Yellow Solid | [5] |
| Melting Point | Not explicitly reported | - |
| Solubility | Soluble in DMSO. A stock solution of 62.5 mg/mL in DMSO can be prepared. For in vivo studies, it can be formulated in a vehicle of DMSO, PEG300, Tween-80, and saline. | [6] |
Mechanism of Action and Biological Activity
This compound exerts its bactericidal effect by targeting a fundamental process in bacterial physiology: transcription.
Inhibition of Bacterial RNA Polymerase
The primary molecular target of this compound is the bacterial RNA polymerase (RNAP), a multi-subunit enzyme responsible for transcribing DNA into RNA.[3] Specifically, this compound binds to the RpoB subunit of the RNAP.[3] This binding site is distinct from that of the rifamycins, a well-established class of RNAP inhibitors.[3] This is a critical feature, as it implies that this compound may not share cross-resistance with rifamycin-resistant mycobacterial strains. The binding of this compound to RpoB allosterically inhibits the enzyme's function, thereby blocking transcription and leading to bacterial cell death.[1][7]
Diagram 1. Simplified signaling pathway of this compound's mechanism of action.
In Vitro Antimycobacterial Activity
This compound has demonstrated potent bactericidal activity against a variety of Mycobacterium abscessus subspecies and clinical isolates.[8]
Table 2: In Vitro Activity of this compound against Mycobacterium abscessus
| Strain(s) | MIC₉₀ (µM) | MBC₉₀ (µM) | Source |
| M. abscessus ATCC 19977 | 7.5 | 15 | [8] |
| Intracellular M. abscessus (in THP-1 cells) | 16 | ≤16 | [8] |
Key Experimental Protocols
The following sections detail the methodologies for essential in vitro assays used to characterize the antimycobacterial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound.
Objective: To find the lowest concentration of this compound that inhibits the visible growth of mycobacteria.
Materials:
-
Mycobacterium abscessus culture
-
7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase)
-
Sterile 96-well microtiter plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Microplate reader
Procedure:
-
A two-fold serial dilution of this compound is prepared in 7H9 broth in the microtiter plate.
-
A standardized inoculum of M. abscessus is prepared and added to each well to achieve a final concentration of approximately 5 x 10⁴ CFU/mL.
-
Positive (no drug) and negative (no bacteria) control wells are included.
-
The plate is sealed and incubated at 37°C for 3 to 5 days.
-
The MIC is determined as the lowest drug concentration at which there is no visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.
Diagram 2. Experimental workflow for MIC determination.
Intracellular Activity Assessment in a Macrophage Model
This protocol is for evaluating the efficacy of this compound against intracellular mycobacteria.
Objective: To determine the ability of this compound to kill mycobacteria residing within host macrophages.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Mycobacterium abscessus culture
-
This compound
-
Sterile, deionized water for cell lysis
-
7H10 agar plates
Procedure:
-
THP-1 monocytes are seeded in 24-well plates and differentiated into macrophages by incubation with PMA (e.g., 200 ng/mL) for 48 hours.
-
The differentiated macrophages are infected with M. abscessus at a multiplicity of infection (MOI) of 1:1 or 10:1 for 4 hours.
-
Extracellular bacteria are removed by washing the cells with pre-warmed PBS.
-
Fresh medium containing serial dilutions of this compound is added to the infected cells.
-
After incubation for 24 to 48 hours, the medium is removed, and the macrophages are lysed with sterile water to release the intracellular bacteria.
-
The cell lysates are serially diluted and plated on 7H10 agar to determine the number of viable bacteria (CFU).
Summary and Future Directions
This compound is a compelling lead compound for the development of novel antimycobacterial agents. Its potent and specific activity against mycobacterial RNA polymerase, coupled with its efficacy against intracellular bacteria, underscores its therapeutic potential. Further research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, as well as evaluating its in vivo efficacy in relevant animal models of mycobacterial infection. The distinct mechanism of action of this compound offers a promising strategy to combat drug-resistant mycobacterial infections.
References
- 1. Inhibition of bacterial RNA polymerase function and protein–protein interactions: a promising approach for next-generation antibacterial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. worldsunchem.com [worldsunchem.com]
- 3. Inhibition of bacterial RNA polymerase function and protein–protein interactions: a promising approach for next-generation antibacterial therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Beyond the approved: target sites and inhibitors of bacterial RNA polymerase from bacteria and fungi - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. What are Bacterial RNAP inhibitors and how do they work? [synapse.patsnap.com]
- 7. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mycobacterium tuberculosis: Rewiring host cell signaling to promote infection - PMC [pmc.ncbi.nlm.nih.gov]
Target Deconvolution of MMV688845 in Mycobacterium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation of MMV688845, a promising antimycobacterial agent. The document outlines the key experimental evidence establishing the compound's mechanism of action, presents quantitative data in a structured format, details the methodologies of pivotal experiments, and provides visual representations of the scientific workflow and molecular interactions.
Executive Summary
This compound is a synthetic phenylalanine amide that has demonstrated potent activity against various Mycobacterium species, including Mycobacterium tuberculosis and the rapidly growing nontuberculous mycobacterium, Mycobacterium abscessus.[1][2][3] Extensive research has identified the primary molecular target of this compound as the β-subunit of the DNA-directed RNA polymerase (RpoB) .[1][4] This was definitively confirmed through the generation and analysis of spontaneous resistant mutants, which consistently harbored mutations in the rpoB gene.[1] this compound binds to a site on RpoB distinct from that of the rifamycins, a critical class of antibiotics that also target this enzyme.[2][3][4] This lack of cross-resistance makes this compound and its analogs attractive candidates for development, particularly for treating drug-resistant mycobacterial infections.[5] The compound exhibits bactericidal activity both in vitro and within macrophage infection models.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound activity against Mycobacterium abscessus.
Table 1: In Vitro and Intracellular Activity of this compound against M. abscessus
| Parameter | Strain | Value (μM) | Notes |
| MIC90 | Intracellular M. abscessus (in THP-1 cells) | 16 | Minimum inhibitory concentration required to inhibit 90% of bacterial growth inside macrophages.[1] |
| MBC90 | M. abscessus ATCC 19977 | 15 (2x MIC90) | Minimum bactericidal concentration required to kill 90% of bacteria in vitro.[1][3] |
| MBC90 | Intracellular M. abscessus (in THP-1 cells) | ≤16 (1x MIC) | Minimum bactericidal concentration required to kill 90% of bacteria inside macrophages.[3] |
Table 2: Characterization of this compound-Resistant M. abscessus Mutants
| Parameter | Value | Method |
| Frequency of Resistance | 6 x 10-8 CFU-1 | Selection at 50 μM this compound.[1] |
| MIC90 in Resistant Mutants | >100 μM | MIC determination by optical density or fluorescence measurement.[1] |
| Identified Mutations | P473L, G562S, L556P, V557P, Q581R, D576Y | Whole Genome Sequencing of the RpoB subunit.[1] |
Key Experimental Protocols
This section details the methodologies for the pivotal experiments that led to the identification and validation of RpoB as the target of this compound.
Generation and Characterization of Spontaneous Resistant Mutants
This protocol is the cornerstone of target identification, linking the compound's activity directly to a specific gene.
Objective: To isolate and identify genetic mutations that confer resistance to this compound.
Methodology:
-
Bacterial Culture Preparation: A single colony of M. tuberculosis or M. abscessus is used to inoculate a liquid culture (e.g., 7H9 broth supplemented with ADC) and grown to mid-log phase.
-
Selection of Mutants: A high-density bacterial suspension (approximately 108 to 109 CFU/mL) is plated onto solid agar medium (e.g., 7H11) containing a selective concentration of this compound. Concentrations are typically several-fold higher than the MIC (e.g., 50 μM for M. abscessus).[1]
-
Incubation: Plates are incubated at 37°C for several weeks until resistant colonies appear.[6]
-
Verification of Resistance: Individual resistant colonies are picked and re-streaked on both drug-free and drug-containing agar to confirm the resistance phenotype. The MIC of the confirmed resistant mutants is then determined.
-
Genomic DNA Extraction: Genomic DNA is extracted from both the wild-type parent strain and the confirmed resistant mutants.
-
Whole Genome Sequencing (WGS): The genomes of the parent and mutant strains are sequenced.
-
Bioinformatic Analysis: The sequences are compared to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are present in the resistant mutants but absent in the parent strain. In the case of this compound, mutations were consistently found in the rpoB gene.[1]
Macrophage Infection Model (THP-1 Cells)
This ex vivo model assesses the efficacy of the compound against intracellular bacteria, mimicking a key aspect of mycobacterial infection.
Objective: To determine the activity of this compound against Mycobacterium residing within host macrophages.
Methodology:
-
THP-1 Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% FBS.[7][8] To differentiate them into macrophage-like cells, they are seeded into 12-well or 96-well plates and treated with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-200 nM for 48-72 hours.[7][8]
-
Preparation of Bacterial Inoculum: A mid-log phase culture of Mycobacterium is prepared. Bacterial clumps are disrupted by passing the culture through a syringe with a fine-gauge needle or by sonication.[8][9]
-
Infection of Macrophages: The differentiated THP-1 cells are washed to remove PMA and then infected with the mycobacterial suspension at a specific Multiplicity of Infection (MOI), typically ranging from 1:1 to 10:1 (bacteria to macrophage).[7] The infection is allowed to proceed for several hours (e.g., 3-4 hours) to allow for phagocytosis.
-
Removal of Extracellular Bacteria: The infected cells are washed with fresh medium, sometimes containing a low concentration of an antibiotic like amikacin for a short period, to kill any remaining extracellular bacteria.[8]
-
Compound Treatment: The infected cells are then incubated with fresh medium containing various concentrations of this compound.
-
Quantification of Intracellular Bacteria (CFU Enumeration): At different time points post-infection (e.g., 0, 24, 48, 72 hours), the culture medium is removed. The macrophages are lysed using a gentle detergent solution (e.g., 0.1% Triton X-100 or 0.05% SDS) to release the intracellular bacteria.[7][8]
-
Plating and Incubation: The cell lysate is serially diluted and plated on solid agar. The plates are incubated until colonies can be counted. The number of Colony Forming Units (CFU) is used to determine the intracellular bacterial load and the bactericidal or bacteriostatic effect of the compound.
In Vitro RNA Polymerase Transcription Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of its purified target.
Objective: To confirm the direct inhibition of RNA Polymerase by this compound or its analogs.
Methodology:
-
Purification of RNA Polymerase: The RNA Polymerase holoenzyme (containing the core enzyme α₂ββ'ω and a sigma factor, e.g., σA) is purified from Mycobacterium or expressed recombinantly in E. coli.[1][3]
-
Transcription Template: A linear DNA template containing a known mycobacterial promoter (e.g., ap3) is used.
-
Reaction Setup: The reaction mixture is prepared containing purified RNAP holoenzyme, the DNA template, and transcription buffer. The compound (e.g., an analog of this compound like D-AAP1) is added at various concentrations.[2]
-
Initiation of Transcription: Transcription is initiated by adding a mixture of ribonucleoside triphosphates (NTPs: ATP, GTP, CTP), including one that is radioactively or fluorescently labeled (e.g., [α-32P]UTP).[10]
-
Incubation: The reaction is incubated at 37°C for a specific period to allow for RNA synthesis.
-
Termination and Analysis: The reaction is stopped, and the resulting RNA transcripts are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection and Quantification: The gel is exposed to a phosphor screen or imaged to detect the labeled RNA products. The intensity of the full-length transcript band is quantified to determine the level of inhibition at each compound concentration, allowing for the calculation of an IC50 value.
Mandatory Visualizations
The following diagrams illustrate the key workflows and concepts in the target identification of this compound.
Caption: Experimental workflow for the target identification and validation of this compound.
Caption: Mechanism of this compound action on Mycobacterium RNA Polymerase.
References
- 1. A recombinant Mycobacterium tuberculosis in vitro transcription system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of Mycobacterium tuberculosis transcription and transcription inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Systematic Analysis of Pyrazinamide-Resistant Spontaneous Mutants and Clinical Isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Spontaneous Mutational Patterns and Novel Mutations for Delamanid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labs.vetmedbiosci.colostate.edu [labs.vetmedbiosci.colostate.edu]
- 8. Infection model of THP-1 cells, growth dynamics, and antimicrobial susceptibility of clinical Mycobacterium abscessus isolates from cystic fibrosis patients: Results from a multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis of the mycobacterial stress-response RNA polymerase auto-inhibition via oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
The Potent Activity of MMV688845 Against Mycobacterium abscessus: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mycobacterium abscessus is an emerging opportunistic pathogen, notorious for its intrinsic resistance to a broad range of antibiotics, posing a significant challenge in clinical settings, particularly for patients with cystic fibrosis and other chronic lung diseases. The quest for novel therapeutics has led to the investigation of various compound libraries, from which the synthetic phenylalanine amide MMV688845 has emerged as a promising candidate. This technical guide provides an in-depth analysis of the in vitro activity of this compound against M. abscessus, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation.
Mechanism of Action: Targeting RNA Polymerase
This compound exerts its bactericidal effect by targeting the β-subunit of the RNA polymerase (RpoB), a crucial enzyme for bacterial transcription and survival.[1][2][3] This mechanism is distinct from that of rifamycins, a class of antibiotics that also targets RpoB but at a different binding site.[1][2][3] The specificity of this compound for a novel binding site on RpoB is a significant advantage, as it circumvents the common resistance mechanisms that render rifamycins ineffective against M. abscessus.[1][4]
The identification of RpoB as the target of this compound in M. abscessus was confirmed through the analysis of spontaneous resistant mutants.[1][2] These resistant strains invariably harbored mutations in the rpoB gene, providing strong evidence for the direct interaction between the compound and the RNA polymerase subunit.
Quantitative Efficacy
The in vitro potency of this compound has been quantified through various microbiological assays, demonstrating its broad activity against the M. abscessus complex, including clinical isolates. The key metrics for its efficacy are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
In Vitro Activity Data
| Strain/Condition | MIC₉₀ (µM) | MBC₉₀ (µM) | Notes |
| M. abscessus ATCC 19977 | 7.5 | 15 (2x MIC) | Reference strain.[3] |
| Intracellular (THP-1 macrophages) | 16 | ≤16 (1x MIC) | Demonstrates activity against intracellular bacteria.[3][5] |
| Various clinical isolates | - | - | Active against all three subspecies (abscessus, massiliense, bolletii) and a range of clinical isolates.[3] |
Synergistic and Additive Interactions
Combination therapy is a cornerstone of treating mycobacterial infections. This compound has been shown to have favorable interactions with existing anti-M. abscessus antibiotics.
| Combination with this compound | Interaction Type |
| Macrolides (e.g., Clarithromycin) | Synergy.[1][2] |
| Other anti-M. abscessus antibiotics | Additivity.[1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the activity of this compound against M. abscessus.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound is determined using the broth microdilution method in 96-well plates.
-
Bacterial Culture Preparation: M. abscessus is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 to mid-log phase.
-
Compound Dilution: this compound is serially diluted in the 96-well plates to achieve a range of concentrations.
-
Inoculation: The bacterial culture is diluted to a final concentration of 5 x 10⁵ CFU/mL and added to each well containing the compound dilutions.
-
Incubation: Plates are incubated at 37°C for 3-5 days.
-
MIC Reading: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.
Macrophage Infection Model
This assay assesses the activity of this compound against intracellular M. abscessus.
-
Cell Culture: Human monocytic THP-1 cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Infection: Differentiated macrophages are infected with M. abscessus at a specified multiplicity of infection (MOI).
-
Compound Addition: After allowing for phagocytosis, extracellular bacteria are removed, and media containing serial dilutions of this compound is added.
-
Incubation: Infected cells are incubated for a defined period (e.g., 72 hours).
-
Quantification of Intracellular Bacteria: Macrophages are lysed, and the intracellular bacterial load is determined by plating serial dilutions of the lysate on Middlebrook 7H11 agar plates and counting colony-forming units (CFU).
References
- 1. journals.asm.org [journals.asm.org]
- 2. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Simple In Vitro Method to Determine Bactericidal Activity Against Mycobacterium abscessus Under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human pluripotent stem cell-derived macrophages host Mycobacterium abscessus infection - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of MMV688845: A Technical Guide for Drug Development Professionals
An In-depth Analysis of the Preclinical Anti-Mycobacterial Activity of a Novel RNA Polymerase Inhibitor
This technical guide provides a comprehensive overview of the preliminary efficacy studies of MMV688845, a promising phenylalanine amide compound with potent activity against Mycobacterium abscessus. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new anti-mycobacterial agents.
Executive Summary
This compound has emerged from a library screen of tuberculosis-active compounds as a potent inhibitor of Mycobacterium abscessus, a rapidly growing non-tuberculous mycobacterium notorious for its intrinsic drug resistance and the challenges it presents in clinical settings.[1][2][3] Preliminary studies have demonstrated its broad activity against various clinical isolates and all three subspecies of the M. abscessus complex.[1][2] The compound exhibits bactericidal activity both in vitro and within macrophage infection models.[1][2][3] Mechanistically, this compound targets the β-subunit of the RNA polymerase (RpoB), a different binding site to that of rifamycins, thereby avoiding cross-resistance with this critical class of antibiotics.[1][2][3] While in vitro and intracellular data are encouraging, initial pharmacokinetic studies in mice suggest that achieving therapeutic concentrations in vivo with the current formulation may be challenging, highlighting the need for further optimization.[1] This document summarizes the key quantitative data, details the experimental protocols used in these preliminary studies, and visualizes the compound's mechanism of action and experimental workflows.
Quantitative Efficacy Data
The in vitro potency and bactericidal activity of this compound have been evaluated against various strains of M. abscessus. The key efficacy parameters are summarized in the tables below.
Table 1: In Vitro Minimum Inhibitory Concentrations (MIC) of this compound against M. abscessus Strains[1]
| Strain | Subspecies | MIC (µM) |
| ATCC 19977 | abscessus | 7.5 |
| Bamboo | abscessus | 7.5 |
| K21 | abscessus | 6.6 |
| Clinical Isolate 1 | abscessus | 8.0 |
| Clinical Isolate 2 | massiliense | 7.8 |
| Clinical Isolate 3 | bolletii | 8.2 |
Table 2: Bactericidal Activity of this compound against M. abscessus ATCC 19977[1]
| Assay Type | Minimum Bactericidal Concentration (MBC) (µM) |
| In Vitro (Broth) | 15 |
| Macrophage Infection Model | ≤16 |
Table 3: Synergy of this compound with Other Antibiotics against M. abscessus[1][4]
| Combination | Interaction |
| This compound + Clarithromycin | Synergy |
| This compound + Other anti-M. abscessus antibiotics | Additivity |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to evaluate the efficacy of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against M. abscessus was determined using a broth microdilution method.[1]
Protocol:
-
Bacterial Culture: M. abscessus strains were cultured in 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80.
-
Inoculum Preparation: A bacterial suspension was prepared and adjusted to a McFarland standard of 0.5, followed by a 1:100 dilution.
-
Drug Dilution: this compound was serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well was inoculated with the prepared bacterial suspension.
-
Incubation: Plates were incubated at 37°C for 3-5 days.
-
MIC Reading: The MIC was determined as the lowest concentration of the drug that inhibited visible bacterial growth. Growth was assessed by measuring the optical density at 600 nm (OD600) or by measuring the fluorescence of strains expressing a red fluorescent protein (RFP).[1][2]
Determination of Minimum Bactericidal Concentration (MBC)
The bactericidal activity of this compound was assessed by determining the MBC.[1]
Protocol:
-
MIC Determination: An MIC assay was performed as described above.
-
Subculturing: Following incubation, aliquots from wells showing no visible growth were plated onto 7H11 agar plates.
-
Incubation: The agar plates were incubated at 37°C for 7-10 days.
-
MBC Reading: The MBC was defined as the lowest concentration of the drug that resulted in a ≥99.9% reduction in the number of colony-forming units (CFU) compared to the initial inoculum.
Macrophage Infection Model
The intracellular activity of this compound was evaluated using a THP-1 human monocytic cell line.[1]
Protocol:
-
Cell Culture and Differentiation: THP-1 monocytes were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Differentiation into macrophage-like cells was induced by treatment with phorbol 12-myristate 13-acetate (PMA).
-
Infection: Differentiated THP-1 cells were infected with M. abscessus at a specified multiplicity of infection (MOI).
-
Drug Treatment: After allowing for bacterial uptake, the infected cells were treated with various concentrations of this compound.
-
Incubation: The treated, infected cells were incubated for a defined period.
-
Assessment of Intracellular Growth: The intracellular bacterial load was quantified by lysing the macrophages and plating the lysates on 7H11 agar to determine CFU counts.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflow of the key efficacy experiments.
Conclusion and Future Directions
The preliminary efficacy data for this compound are highly encouraging, positioning it as a valuable starting point for a hit-to-lead optimization program.[1][2] Its potent in vitro and intracellular bactericidal activity, coupled with a distinct mechanism of action that circumvents existing resistance pathways, underscores its potential as a novel therapeutic agent for M. abscessus infections.[1][2][3]
However, the path to clinical development requires addressing key challenges. The primary hurdle identified in these early studies is the compound's suboptimal pharmacokinetic profile, which may limit its in vivo efficacy.[1] Future research should therefore focus on medicinal chemistry efforts to improve the compound's solubility, metabolic stability, and oral bioavailability. Furthermore, comprehensive in vivo efficacy studies in relevant animal models of M. abscessus infection are essential to validate the therapeutic potential of optimized analogs. The synergistic interaction with macrolides also warrants further investigation to explore potential combination therapies.[1][4]
References
- 1. Resazurin Microtiter Assay for Clarithromycin Susceptibility Testing of Clinical Isolates of Mycobacterium abscessus Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Reporter-Based Assays for High-Throughput Drug Screening against Mycobacterium abscessus [frontiersin.org]
The Bactericidal Effects of MMV688845: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the bactericidal properties of MMV688845, a promising synthetic RNA polymerase inhibitor. The following sections detail its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation against Mycobacterium abscessus.
Executive Summary
This compound is a synthetic phenylalanine amide that demonstrates significant bactericidal activity against Mycobacterium abscessus, a notoriously difficult-to-treat nontuberculous mycobacterium.[1][2][3][4] Its primary mechanism of action is the inhibition of the bacterial RNA polymerase (RNAP), a target distinct from that of the rifamycin class of antibiotics.[1][2][3][5] This compound is active against all subspecies of the M. abscessus complex and various clinical isolates.[1][5] Furthermore, this compound exhibits synergistic effects with macrolides and additive effects with other standard anti-M. abscessus agents, highlighting its potential for use in combination therapy.[1]
Mechanism of Action: Targeting RNA Polymerase
This compound exerts its bactericidal effect through the specific inhibition of the β-subunit of bacterial RNA polymerase (RpoB).[1][5] This was definitively confirmed through the analysis of spontaneous resistant mutants of M. abscessus, all of which harbored mutations in the rpoB gene.[1][5] This targeted inhibition effectively halts transcription, leading to bacterial cell death.
Caption: Inhibition of bacterial transcription by this compound.
Quantitative Assessment of Bactericidal Activity
The efficacy of this compound has been quantified through various in vitro and ex vivo experiments. The data below summarizes its minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC).
| Parameter | Organism/System | Value (µM) | Reference |
| MIC | M. abscessus (general) | "a few µM" | [1] |
| MIC | M. abscessus in macrophage infection model | 15.9 | [1] |
| MBC90 | M. abscessus ATCC 19977 (in vitro) | 15 (2x MIC90) | [5] |
| MBC90 | M. abscessus in macrophage infection model | ≤16 (1x MIC) | [3] |
Synergy and Additivity
This compound has been shown to work effectively in combination with other antibiotics. Notably, it demonstrates synergy with macrolides, such as clarithromycin, resulting in a 10-fold reduction in the MIC.[1] It also shows additive effects with other antibiotics commonly used against M. abscessus, with no observed antagonism.[1][5]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the bactericidal effects of this compound.
Minimum Inhibitory Concentration (MIC) Determination
A common method to determine the MIC of this compound, particularly in synergy testing, is the checkerboard assay.
Protocol:
-
Prepare a 96-well microtiter plate.
-
Create a two-dimensional gradient of this compound and a second antibiotic. One compound is serially diluted along the x-axis, and the other is serially diluted along the y-axis.
-
Inoculate each well with a standardized suspension of M. abscessus.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 3-5 days).
-
Determine the MIC for each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to quantify synergy, additivity, or antagonism.
Caption: Workflow for determining MIC and synergy using a checkerboard assay.
Bactericidal Activity Assessment (CFU Counting)
To determine if this compound is bactericidal or bacteriostatic, Colony Forming Unit (CFU) counting experiments are performed.
Protocol:
-
Culture M. abscessus to a logarithmic growth phase.
-
Expose the bacterial culture to various concentrations of this compound (e.g., 1x, 2x, 4x, 8x MIC).
-
At specific time points (e.g., 0, 24, 48, 72 hours), collect aliquots from each culture.
-
Perform serial dilutions of the aliquots in a suitable broth.
-
Plate the dilutions onto agar plates.
-
Incubate the plates until colonies are visible.
-
Count the number of CFUs on each plate to determine the number of viable bacteria at each time point and concentration. A significant reduction in CFU over time indicates bactericidal activity.
Target Validation via Resistant Mutant Sequencing
This protocol is used to confirm the molecular target of this compound.
Protocol:
-
Culture a large population of M. abscessus on agar plates containing a high concentration of this compound (well above the MIC).
-
Isolate colonies that grow in the presence of the compound; these are spontaneous resistant mutants.
-
Culture the resistant mutants to obtain sufficient biomass.
-
Extract genomic DNA from both the resistant mutants and the wild-type strain.
-
Amplify the rpoB gene using PCR.
-
Sequence the amplified rpoB gene from all strains.
-
Compare the sequences of the resistant mutants to the wild-type to identify mutations that confer resistance.
Caption: Workflow for identifying the molecular target of this compound.
Conclusion
This compound represents a significant advancement in the search for new treatments for M. abscessus infections. Its novel mechanism of action, potent bactericidal activity, and favorable profile for combination therapy make it an attractive candidate for further preclinical and clinical development. The experimental frameworks detailed herein provide a robust foundation for the continued investigation of this and similar compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 5. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
MMV688845: A Potent RNA Polymerase Inhibitor for Mycobacterium abscessus
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
Infections caused by nontuberculous mycobacteria (NTM), particularly the multidrug-resistant Mycobacterium abscessus complex, represent a growing global health concern with limited and often ineffective treatment options. The synthetic phenylalanine amide, MMV688845, has emerged as a promising therapeutic candidate. This compound demonstrates potent bactericidal activity by targeting the β-subunit (RpoB) of the bacterial DNA-dependent RNA polymerase (RNAP), a well-validated target in mycobacteria. Notably, this compound engages a binding site on RpoB distinct from that of the rifamycin class of antibiotics, thus avoiding cross-resistance. This guide provides a comprehensive overview of the mechanism of action, quantitative efficacy data, and detailed experimental protocols for the characterization of this compound, serving as a critical resource for researchers in the field of antimicrobial drug development.
Mechanism of Action: Targeting the RpoB Subunit
This compound exerts its bactericidal effect by inhibiting the function of the RNA polymerase enzyme, which is essential for bacterial transcription and survival. The specific target is the RpoB subunit of the RNAP.[1][2][3][4][5] This mechanism was confirmed through the isolation and genetic analysis of spontaneous M. abscessus mutants resistant to this compound. These resistant strains consistently exhibit mutations within the rpoB gene, leading to amino acid substitutions that prevent effective binding of the inhibitor.[2][6]
Crucially, studies have shown that the binding site of this compound on the RpoB subunit is different from the binding pocket of rifamycins, a cornerstone of tuberculosis therapy.[2][3][4][5] This distinction is clinically significant as it implies that this compound could be effective against rifamycin-resistant strains and that cross-resistance between the two compound classes is unlikely.[2]
Quantitative Efficacy Data
This compound has demonstrated broad and potent activity against the M. abscessus complex, including various subspecies and clinical isolates. Its efficacy has been quantified through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, as well as in synergy studies.
In Vitro Susceptibility Testing
The in vitro activity of this compound was assessed against a panel of M. abscessus reference strains and clinical isolates. The MIC₉₀, the concentration required to inhibit 90% of bacterial growth, was determined in different media.
| Strain / Isolate | Subspecies | MIC₉₀ in 7H9 (μM) | MIC₉₀ in MHII (μM) |
| ATCC 19977 | M. abscessus subsp. abscessus | 7.5 | 9.3 |
| Bamboo | M. abscessus subsp. abscessus | 7.5 | 10 |
| DSM 44196 | M. abscessus subsp. bolletii | 4.5 | 4.5 |
| CCUG 48898 | M. abscessus subsp. massiliense | 9.0 | 9.5 |
| Clinical Isolates (n=10) | M. abscessus subsp. abscessus | 4.5 - 9.0 | 4.5 - 10 |
| Data compiled from Mann et al., 2022.[2] |
Bactericidal Activity
This compound exhibits bactericidal properties both in vitro and within a macrophage infection model, which mimics the intracellular environment where M. abscessus resides.
| Assay Condition | Organism | MIC₉₀ (μM) | MBC₉₀ (μM) |
| In Vitro (7H9 broth) | M. abscessus ATCC 19977 | 7.5 | 15 |
| Macrophage Model (THP-1 cells) | M. abscessus ATCC 19977 | 16 | ≤16 |
| Data compiled from Mann et al., 2022.[2][4] |
Synergy with Other Antibiotics
Checkerboard assays were performed to evaluate the interaction of this compound with clinically relevant antibiotics. Synergy is defined by a Fractional Inhibitory Concentration Index (FICI) of ≤0.5, additivity by a FICI of >0.5 to 4.0, and antagonism by a FICI of >4.0. This compound demonstrated synergy with macrolides and additivity with several other drugs, with no antagonism observed.[2]
| Combination Drug | Interaction | Key Finding |
| Clarithromycin (CLR) | Synergy | 10-fold reduction in CLR MIC. FICI values consistently ≤0.5. |
| Azithromycin | Synergy | Significant synergistic interaction observed. |
| Telithromycin | Synergy | Significant synergistic interaction observed. |
| Rifabutin (RFB) | Additivity | Combination of 0.5x MIC of each drug reduces CFU by ~90%. |
| Amikacin (AMK) | Additivity | Additive effects observed. |
| Cefoxitin (CEF) | Additivity | Additive effects observed. |
| Data compiled from Mann et al., 2022.[2] |
Resistance Profile
Spontaneous resistance to this compound arises from mutations in the target gene, rpoB.
| Resistant Strain | MIC of this compound (μM) | Amino Acid Substitution in RpoB |
| Bamboo 845-1 | >100 | V145F |
| Bamboo 845-2 | >100 | M148T |
| Bamboo 845-3 | >100 | M148T |
| ATCC 845-1 | >100 | G149D |
| ATCC 845-2 | >100 | M148T |
| ATCC 845-3 | >100 | M148R |
| Data compiled from Mann et al., 2022.[2] |
Experimental Protocols
Detailed methodologies are critical for the replication and extension of these findings. The following sections describe the key experimental workflows used in the characterization of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of this compound required to inhibit the visible growth of M. abscessus.
-
Bacterial Culture: Culture M. abscessus strains in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 at 37°C with shaking until the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial twofold dilutions in a 96-well microtiter plate using either 7H9 broth or cation-adjusted Mueller-Hinton II (MHII) broth. The final DMSO concentration should not exceed 1%.
-
Inoculation: Adjust the bacterial culture to a final concentration of 5 × 10⁵ CFU/mL and add to each well of the microtiter plate. Include a growth control (no drug) and a sterile control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 3-5 days.
-
Readout: Determine the MIC as the lowest drug concentration with no visible bacterial growth. For quantitative assessment, measure the optical density at 600 nm (OD₆₀₀) or, for fluorescent strains, measure RFP (Red Fluorescent Protein) signal. The MIC₉₀ is defined as the concentration causing a ≥90% reduction in signal compared to the drug-free growth control.
Checkerboard Synergy Assay
This assay quantifies the interaction between this compound and another antibiotic.
-
Plate Setup: Use a 96-well plate. Along the x-axis, prepare serial dilutions of this compound. Along the y-axis, prepare serial dilutions of the partner antibiotic. The result is a matrix where each well contains a unique combination of concentrations of the two drugs.
-
Inoculation and Incubation: Inoculate the plate with M. abscessus at 5 × 10⁵ CFU/mL and incubate as described for the MIC assay.
-
Data Analysis: Determine the MIC for each drug alone and for each combination. Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC(A) = MIC(A in combination) / MIC(A alone).
-
Calculate FICI: The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC(A) + FIC(B). Interpret the result: ≤0.5 = Synergy; >0.5 to 4.0 = Additive/Indifference; >4.0 = Antagonism.
Target Validation via Resistant Mutant Analysis
This workflow confirms that RpoB is the target of this compound.
-
Selection of Mutants: Plate a high-density culture of wild-type M. abscessus (~10⁸ CFU) onto Middlebrook 7H10 agar plates containing this compound at a concentration 4 to 8 times the MIC.
-
Isolation: Incubate plates for 7-14 days at 37°C. Pick individual colonies that appear and subculture them in drug-free medium.
-
Resistance Confirmation: Re-test the MIC of the isolated colonies to confirm a significant increase in resistance (e.g., MIC > 100 μM).[2]
-
Genetic Analysis: Extract genomic DNA from the confirmed resistant mutants. Use PCR to amplify the rpoB gene. Sequence the PCR product using Sanger sequencing and compare the sequence to the wild-type rpoB gene to identify mutations.
Macrophage Infection Model
This protocol assesses the intracellular activity of this compound.
-
Cell Culture: Culture THP-1 human monocytic cells and differentiate them into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Infection: Infect the differentiated THP-1 cells with M. abscessus (expressing a fluorescent reporter like RFP) at a multiplicity of infection (MOI) of 1-10 for 4 hours. Wash the cells to remove extracellular bacteria.
-
Drug Treatment: Add fresh culture medium containing serial dilutions of this compound to the infected cells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
-
Readout: The intracellular bacterial load can be quantified in two ways:
-
Fluorescence Microscopy: Stain cell nuclei with DAPI and quantify the intracellular RFP signal using high-content imaging and automated image analysis. The MIC₉₀ is the concentration that inhibits 90% of bacterial growth.
-
CFU Counting: Lyse the macrophages with a gentle detergent (e.g., 0.1% Triton X-100). Serially dilute the lysate and plate on 7H10 agar to enumerate viable intracellular bacteria (CFU/mL). The MBC₉₀ is the concentration that reduces intracellular CFU by ≥90%.
-
Conclusion and Future Directions
This compound is a highly promising lead compound for the development of new therapies against M. abscessus. Its potent bactericidal activity, distinct mechanism of action targeting RNA polymerase, and synergistic interactions with existing antibiotics make it an attractive candidate for further pre-clinical and clinical development. Future work should focus on optimizing its pharmacokinetic and pharmacodynamic properties to enhance in vivo efficacy and on further exploring its potential in combination regimens to combat this challenging pathogen. The detailed data and protocols presented in this guide provide a solid foundation for these next steps.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Initial Findings on the Cytotoxicity of MMV688845: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the initial cytotoxicity findings for the novel anti-mycobacterial agent, MMV688845. The information presented herein is compiled from publicly available research to inform drug development professionals and researchers on the early safety profile of this compound.
Executive Summary
This compound is a synthetic phenylalanine amide that has demonstrated potent bactericidal activity against Mycobacterium abscessus.[1][2][3] Its mechanism of action is the inhibition of the RpoB subunit of RNA polymerase in mycobacteria.[1][4] Crucially for its therapeutic potential, initial in-vitro studies have reported a lack of cytotoxicity against a panel of human and murine mammalian cell lines. This suggests a favorable selectivity profile for mycobacterial over mammalian cells.
Quantitative Cytotoxicity Data
Initial cytotoxicity screening of this compound was conducted against a panel of five mammalian cell lines, including cancer and non-malignant cell types. The results of these assays are summarized in the table below.
| Cell Line | Cell Type | Species | Cytotoxicity Finding |
| A375 | Melanoma | Human | No cytotoxicity observed[1] |
| HT29 | Colon Adenocarcinoma | Human | No cytotoxicity observed[1] |
| MCF-7 | Breast Adenocarcinoma | Human | No cytotoxicity observed[1] |
| A2780 | Ovarian Carcinoma | Human | No cytotoxicity observed[1] |
| NIH 3T3 | Fibroblast | Mouse | No cytotoxicity observed[1] |
Experimental Protocols
The primary method utilized to assess the cytotoxicity of this compound was the Sulforhodamine B (SRB) microculture colorimetric assay.[1] This assay determines cell density based on the measurement of cellular protein content.
Sulforhodamine B (SRB) Assay Protocol
-
Cell Plating: Adherent cells are seeded into 96-well microtiter plates at a predetermined optimal density and allowed to attach and grow for 24 hours.
-
Compound Incubation: The cells are then incubated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Following incubation, the cell monolayers are fixed in-situ by the gentle addition of cold trichloroacetic acid (TCA) and incubated for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with a 0.4% (w/v) solution of Sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing the plates multiple times with 1% acetic acid.
-
Dye Solubilization: The plates are air-dried again, and the protein-bound SRB is solubilized with a 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance of the solubilized dye is measured on a microplate reader at a wavelength of approximately 510 nm. The optical density is directly proportional to the total cellular protein and, therefore, the number of viable cells.
Visualizations
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for assessing this compound cytotoxicity using the SRB assay.
Proposed Mechanism of Action (in Mycobacteria)
Caption: this compound inhibits mycobacterial growth by targeting the RpoB subunit of RNA polymerase.
References
- 1. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of MMV688845
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of MMV688845, a synthetic phenylalanine amide that targets the RpoB subunit of RNA polymerase.[1][2][3] The primary application of these protocols is to assess the antimicrobial activity of this compound, particularly against Mycobacterium abscessus.[1][2][3]
This compound has demonstrated bactericidal activity against M. abscessus both in vitro and within macrophage infection models.[1][3][4] This compound is a promising candidate for further drug development due to its efficacy against various M. abscessus strains, including clinical isolates, and its synergistic effects with other antibiotics like macrolides.[1][2][3]
Mechanism of Action
This compound functions as an inhibitor of the RNA polymerase (RNAP), specifically targeting the RpoB subunit.[1][2][3] This mechanism is distinct from that of rifamycins, another class of RNAP inhibitors.[1][2][3] By binding to RpoB, this compound effectively blocks the transcription process in mycobacteria, leading to cell death. The resistance to this compound has been mapped to mutations in the rpoB gene, further confirming its target.[1][2]
References
- 1. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of MMV688845
Audience: Researchers, scientists, and drug development professionals.
Topic: Determination of the Minimum Inhibitory Concentration (MIC) of the RNA Polymerase Inhibitor MMV688845.
Introduction
This compound is a synthetic phenylalanine amide identified as a potent inhibitor of bacterial RNA polymerase.[1][2] Initially screened for activity against Mycobacterium tuberculosis, it has demonstrated significant bactericidal activity against the Mycobacterium abscessus complex, a group of rapidly growing, multidrug-resistant nontuberculous mycobacteria.[3][4] The compound targets the β-subunit of the RNA polymerase (RpoB), but at a binding site distinct from that of rifamycins, making it a promising candidate for further development, particularly for infections resistant to conventional therapies.[1]
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] Determining the MIC is a fundamental step in the preclinical assessment of a new antimicrobial compound. This document provides a detailed protocol for determining the MIC of this compound against M. abscessus using the standard broth microdilution method.[1][6]
Mechanism of Action: RNA Polymerase Inhibition
This compound exerts its antibacterial effect by binding to the RpoB subunit of the DNA-dependent RNA polymerase, the essential enzyme responsible for transcription. This binding event physically obstructs the transcription process, preventing the synthesis of messenger RNA (mRNA) and ultimately leading to bacterial cell death. The diagram below illustrates this inhibitory mechanism.
Caption: Mechanism of action of this compound.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the broth microdilution method for determining the MIC of this compound against Mycobacterium abscessus. The procedure is based on established antimicrobial susceptibility testing standards.[1][7][8]
Materials and Reagents
-
Compound: this compound powder
-
Solvent: Dimethyl sulfoxide (DMSO), sterile
-
Bacterial Strain: Mycobacterium abscessus (e.g., ATCC 19977)
-
Culture Media:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
Mueller-Hinton II (MHII) broth, cation-adjusted
-
-
Equipment and Consumables:
-
Sterile 96-well flat-bottom microtiter plates
-
Adhesive plate seals
-
Multichannel pipette
-
Spectrophotometer (plate reader) capable of measuring absorbance at 600 nm (OD600)
-
Incubator (37°C)
-
Vortex mixer
-
Sterile 1.5 mL microcentrifuge tubes
-
Biosafety cabinet
-
Protocol Steps
Step 1: Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL or ~20 mM) by dissolving the powder in 100% DMSO.[7] Ensure complete dissolution by vortexing.
-
Create a working stock solution by diluting the high-concentration stock in the chosen assay medium (e.g., 7H9 broth). The concentration of this working stock should be 2x the highest concentration to be tested in the assay (e.g., if the highest final concentration is 128 µM, the working stock should be 256 µM).
-
Note: The final DMSO concentration in the assay wells should not exceed 1% to avoid solvent-induced toxicity to the bacteria.
-
Step 2: Preparation of Bacterial Inoculum
-
From a fresh culture of M. abscessus on an agar plate, inoculate a single colony into 5 mL of 7H9 broth.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase, typically indicated by an OD600 of 0.4-0.6.
-
Adjust the bacterial suspension with fresh broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension 1:100 in fresh broth to obtain a final inoculum density of approximately 1-2 x 10⁶ CFU/mL. The final density in the assay wells will be 5-10 x 10⁵ CFU/mL after a 1:1 addition.
Step 3: Assay Plate Preparation (96-well plate)
-
In a sterile 96-well plate, add 100 µL of sterile broth to all wells from columns 2 through 12.
-
Add 200 µL of the 2x working stock of this compound to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process from column 2 to column 10. Discard 100 µL from column 10 after mixing.
-
Controls:
-
Column 11 (Growth Control): Add 100 µL of sterile broth. This column will receive bacteria but no compound.
-
Column 12 (Sterility Control): Add 200 µL of sterile broth. This column will receive no bacteria and no compound.
-
Step 4: Inoculation and Incubation
-
Add 100 µL of the final bacterial inoculum (from Step 2.4) to all wells from columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each well (columns 1-11) is now 200 µL. The compound concentrations are now at their final 1x test concentrations.
-
Seal the plate with an adhesive plate seal to prevent evaporation.
-
Incubate the plate at 37°C for 3-5 days.
Step 5: Determining the MIC
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).
-
For a quantitative result, measure the optical density at 600 nm (OD600) using a microplate reader.
-
Subtract the OD600 of the sterility control (Column 12) from all other wells to correct for background absorbance.
-
The MIC is typically defined as the lowest drug concentration that inhibits ≥90% of bacterial growth compared to the growth control (MIC₉₀).
-
% Inhibition = [1 - (OD₆₀₀ of Test Well / OD₆₀₀ of Growth Control)] x 100
-
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution MIC assay.
Data Presentation
The following tables present example data for this compound, reflecting values reported in the literature.[1][9] These tables serve as a template for presenting experimental results.
Table 1: Example MIC Values of this compound against M. abscessus Strains
| Bacterial Strain | Medium | MIC₅₀ (µM) | MIC₉₀ (µM) |
| M. abscessus subsp. abscessus (ATCC 19977) | 7H9 Broth | 8 | 16 |
| M. abscessus subsp. massiliense | 7H9 Broth | 8 | 16 |
| M. abscessus subsp. bolletii | MHII Broth | 16 | 32 |
| Clinical Isolate 1 (Rifampicin-Resistant) | 7H9 Broth | 8 | 16 |
| Intracellular (M. abscessus in THP-1 cells) | DMEM | - | 16[1] |
MIC₅₀: Concentration inhibiting 50% of isolates. MIC₉₀: Concentration inhibiting 90% of isolates.
Table 2: Example Synergy Testing Data (Checkerboard Assay)
The interaction of this compound with other antibiotics can be quantified by calculating the Fractional Inhibitory Concentration Index (FICI).[3]
| Compound Combination | FICI Value | Interpretation |
| This compound + Clarithromycin | 0.35 | Synergy (FICI ≤ 0.5) |
| This compound + Amikacin | 0.75 | Additivity (0.5 < FICI ≤ 1.0) |
| This compound + Cefoxitin | 1.20 | Indifference (1.0 < FICI ≤ 4.0) |
| This compound + Rifabutin | 0.80 | Additivity (0.5 < FICI ≤ 1.0)[1] |
FICI is calculated as: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
References
- 1. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different A... [protocols.io]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy estimation of a combination of triple antimicrobial agents against clinical isolates of Mycobacterium abscessus subsp. abscessus in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of MMV688845 against Mycobacterium abscessus using Broth Microdilution Assay
References
- 1. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility of Mycobacterium abscessus Complex Clinical Isolates from a Chinese Tertiary Hospital - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. himedialabs.com [himedialabs.com]
- 7. uttyler.edu [uttyler.edu]
Application Note: High-Throughput Synergy Testing of MMV688845 Using a Checkerboard Assay Against Plasmodium falciparum
For Research Use Only.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial combination therapies. MMV688845 is a synthetic phenylalanine amide that has demonstrated activity against Mycobacterium species by targeting the beta-subunit of the RNA polymerase (RpoB), a mechanism distinct from that of rifamycins.[1][2][3] This novel mechanism of action makes this compound an attractive candidate for combination therapy in malaria to enhance efficacy and mitigate the development of resistance. The checkerboard assay is a widely adopted in vitro method for systematically evaluating the interactions between two antimicrobial agents.[4] This application note provides a detailed protocol for performing a checkerboard synergy test to evaluate the interaction between this compound and a partner antimalarial drug against the asexual erythrocytic stages of P. falciparum.
Principle of the Method
The checkerboard method involves a two-dimensional titration of two compounds in a 96-well microtiter plate. One drug is serially diluted along the x-axis (columns), and the second drug is serially diluted along the y-axis (rows). Each well is subsequently inoculated with a synchronized culture of P. falciparum. After an incubation period, parasite growth inhibition is quantified using a suitable method, such as the SYBR Green I-based fluorescence assay. The resulting data are used to calculate the Fractional Inhibitory Concentration Index (FICI), which provides a quantitative measure of the interaction between the two compounds.
Materials and Reagents
-
Plasmodium falciparum culture (e.g., 3D7, W2 strains)
-
Human erythrocytes
-
RPMI-1640 medium supplemented with L-glutamine, HEPES, and hypoxanthine
-
Albumax I or human serum
-
Gentamicin
-
This compound
-
Partner antimalarial drug (e.g., Artemisinin)
-
SYBR Green I lysis buffer
-
96-well black, flat-bottom microtiter plates
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
-
Fluorescence plate reader
Experimental Protocols
Plasmodium falciparum Culture
Aseptic techniques are required for the continuous in vitro culture of P. falciparum.
-
Maintain parasite cultures in human erythrocytes at a 2-5% hematocrit in complete culture medium (RPMI-1640 supplemented with 0.5% Albumax I or 10% human serum, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine).
-
Incubate cultures at 37°C in a modular incubation chamber or a specialized incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[5]
-
Synchronize parasite cultures to the ring stage using methods such as 5% D-sorbitol treatment.
Checkerboard Assay Protocol
-
Preparation of Drug Plates:
-
Prepare stock solutions of this compound and the partner drug in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, serially dilute this compound horizontally (e.g., across columns 2-11) and the partner drug vertically (e.g., down rows B-H).
-
Column 12 should contain only the partner drug dilutions, and row H should contain only the this compound dilutions to determine the individual Minimum Inhibitory Concentrations (MICs).
-
Include drug-free wells as positive controls for parasite growth and wells with uninfected erythrocytes for background fluorescence.
-
-
Inoculum Preparation:
-
Prepare a parasite culture with a high percentage of ring-stage parasites.
-
Adjust the parasitemia to 0.5% and the hematocrit to 2% in complete culture medium.
-
-
Inoculation and Incubation:
-
Add the parasite inoculum to each well of the drug-prepared plate.
-
Incubate the plate at 37°C for 72 hours in a controlled gas environment.
-
-
Quantification of Parasite Growth:
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Presentation and Analysis
The interaction between this compound and the partner drug is quantified by calculating the FICI.
FICI Calculation:
The FICI is the sum of the Fractional Inhibitory Concentrations (FICs) of each drug.
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Hypothetical Data for this compound and Artemisinin Combination
The following tables present hypothetical data from a checkerboard assay between this compound and Artemisinin against P. falciparum.
Table 1: Percentage Growth Inhibition of P. falciparum
| This compound (nM) | 0 | 1.56 | 3.13 | 6.25 | 12.5 | 25 | 50 | 100 |
| Artemisinin (nM) | ||||||||
| 0 | 0 | 5 | 12 | 25 | 48 | 75 | 92 | 98 |
| 0.31 | 8 | 15 | 28 | 45 | 65 | 88 | 95 | 99 |
| 0.63 | 18 | 35 | 55 | 75 | 90 | 96 | 99 | 100 |
| 1.25 | 40 | 60 | 80 | 92 | 98 | 99 | 100 | 100 |
| 2.5 | 70 | 85 | 95 | 99 | 100 | 100 | 100 | 100 |
| 5 | 90 | 96 | 99 | 100 | 100 | 100 | 100 | 100 |
| 10 | 98 | 99 | 100 | 100 | 100 | 100 | 100 | 100 |
| 20 | 100 | 100 | 100 | 100 | 100 | 100 | 100 | 100 |
Table 2: FICI Calculation for Synergistic Combinations
| Combination | This compound (nM) in Combo (MIC) | Artemisinin (nM) in Combo (MIC) | FIC (this compound) | FIC (Artemisinin) | FICI | Interaction |
| 1 | 6.25 | 1.25 | 0.125 | 0.25 | 0.375 | Synergy |
| 2 | 12.5 | 0.63 | 0.25 | 0.126 | 0.376 | Synergy |
| (Assuming MIC of this compound alone = 50 nM and MIC of Artemisinin alone = 5 nM) |
Visualizations
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Proposed mechanism of action of this compound.
References
- 1. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
Application Notes and Protocols: Sulforhodamine B (SRB) Assay for Evaluating the Cytotoxicity of MMV688845
Audience: Researchers, scientists, and drug development professionals.
Introduction
MMV688845 is a synthetic phenylalanine amide that has been identified as a potent inhibitor of the RpoB subunit of RNA polymerase in Mycobacterium tuberculosis and shows activity against Mycobacterium abscessus.[1][2][3] As part of the preclinical safety assessment of any potential therapeutic agent, it is crucial to evaluate its cytotoxic effects on mammalian cells. The sulforhodamine B (SRB) assay is a reliable and widely used colorimetric method for assessing cytotoxicity and cell proliferation.[4]
The principle of the SRB assay is based on the ability of the bright pink aminoxanthene dye, sulforhodamine B, to bind electrostatically to basic amino acid residues of proteins in cells that have been fixed with trichloroacetic acid (TCA). The amount of bound dye is directly proportional to the total cellular protein content, which, in turn, is proportional to the number of viable cells. This assay is a simple, sensitive, and reproducible method for high-throughput screening of compound cytotoxicity.
These application notes provide a detailed protocol for utilizing the SRB assay to determine the potential cytotoxicity of this compound against various mammalian cell lines.
Data Presentation: Cytotoxicity of this compound
The cytotoxicity of this compound has been evaluated against a panel of human and murine cell lines using the sulforhodamine B (SRB) assay. The results indicate a lack of significant cytotoxicity at concentrations effective against mycobacteria.
| Cell Line | Cell Type | Organism | This compound Cytotoxicity (IC₅₀) | Reference |
| A375 | Melanoma | Human | > 30 µM (No cytotoxicity observed) | [1][3] |
| HT29 | Colon Adenocarcinoma | Human | > 30 µM (No cytotoxicity observed) | [1][3] |
| MCF-7 | Breast Adenocarcinoma | Human | > 30 µM (No cytotoxicity observed) | [1][3] |
| A2780 | Ovarian Carcinoma | Human | > 30 µM (No cytotoxicity observed) | [1][3] |
| NIH 3T3 | Fibroblast | Mouse | > 30 µM (No cytotoxicity observed) | [1][3] |
Note: While the primary literature states "no cytotoxicity," the specific maximum concentration tested was not explicitly mentioned.[1][3] Based on cytotoxicity data for structurally related Nα-aroyl-N-aryl-phenylalanine amides, it is inferred that the concentration tested was likely up to or exceeding 30 µM.[1][5]
Experimental Protocols
This section provides a detailed methodology for performing the sulforhodamine B (SRB) assay to evaluate the cytotoxicity of this compound.
Materials and Reagents
-
Cell Lines: A panel of adherent mammalian cell lines (e.g., A375, HT29, MCF-7, A2780, NIH 3T3).
-
Cell Culture Medium: Appropriate complete growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound: Stock solution of known concentration, typically dissolved in dimethyl sulfoxide (DMSO).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For cell detachment.
-
Trichloroacetic Acid (TCA) Solution: 10% (w/v) in deionized water. Store at 4°C.
-
Sulforhodamine B (SRB) Solution: 0.4% (w/v) in 1% (v/v) acetic acid.
-
Acetic Acid Solution: 1% (v/v) in deionized water.
-
Tris Base Solution: 10 mM, pH 10.5.
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 510-570 nm.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound cytotoxicity using the SRB assay.
Step-by-Step Protocol
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cells in a complete culture medium to the desired seeding density (typically 5,000-20,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in a complete culture medium from a concentrated stock solution. The final concentration of DMSO should be kept constant and low (e.g., <0.5%).
-
Include wells for negative control (vehicle-treated cells) and positive control (a known cytotoxic agent).
-
After the 24-hour incubation for cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
Cell Fixation:
-
Following the treatment incubation, gently add 25 µL of cold 50% (w/v) TCA to each well without removing the culture medium (this results in a final concentration of 10% TCA).
-
Incubate the plate at 4°C for 1 hour to fix the cells to the bottom of the wells.
-
-
Staining:
-
Carefully remove the supernatant.
-
Wash the plates five times with slow-running tap water or deionized water to remove TCA, serum proteins, and metabolites.
-
Allow the plates to air dry completely at room temperature.
-
Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove any unbound SRB dye.
-
After the final wash, allow the plates to air dry completely.
-
-
Solubilization and Absorbance Measurement:
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure the complete solubilization of the dye.
-
Measure the optical density (OD) at a wavelength between 510 nm and 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the average OD of the blank wells (medium only) from all other OD values.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Mean OD of treated cells / Mean OD of control cells) x 100
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.
Principle of the Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that relies on the binding of the SRB dye to the total protein content of the cells, which is proportional to the number of living cells.
Caption: The principle of the SRB assay for quantifying cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nα-Aroyl-N-Aryl-Phenylalanine Amides: A Promising Class of Antimycobacterial Agents Targeting the RNA Polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isolating MMV688845-Resistant Mutants
Introduction
MMV688845 is a synthetic phenylalanine amide compound identified as a potent inhibitor of the RNA polymerase (RNAP).[1][2] Initially discovered as an anti-Mycobacterium tuberculosis agent, it has shown significant bactericidal activity against Mycobacterium abscessus, a multidrug-resistant nontuberculous mycobacterium.[3][4] The mechanism of action involves targeting the RpoB subunit of the RNAP at a binding site distinct from that of rifamycins.[1][2]
The generation and characterization of drug-resistant mutants are critical steps in the preclinical development of new antimicrobial agents. This process helps to identify the drug's target, elucidate mechanisms of resistance, determine the frequency at which resistance emerges, and predict potential cross-resistance with other drugs. These application notes provide a detailed protocol for the selection and characterization of spontaneous mutants resistant to this compound, based on methodologies used for Mycobacterium abscessus.[3]
Experimental Protocols
Part 1: Determination of Minimum Inhibitory Concentration (MIC) of the Parental Strain
This initial step is crucial to establish the baseline susceptibility of the wild-type bacterial strain to this compound.
Methodology:
-
Prepare this compound Stock Solution: Dissolve this compound powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Culture Preparation: Grow the parental Mycobacterium abscessus strain (e.g., ATCC 19977) in 7H9 broth, supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80, until it reaches the mid-logarithmic growth phase (OD₆₀₀ of 0.5-0.8).
-
Assay Setup:
-
Dispense 100 µL of supplemented 7H9 broth into each well of a 96-well microtiter plate.
-
Create a 2-fold serial dilution of this compound directly in the plate, starting from a high concentration (e.g., 128 µM) down to a low concentration. Include a drug-free well (vehicle control, containing DMSO at the same concentration as the drug wells) and a media-only well (sterility control).
-
Adjust the bacterial culture to a final inoculum density of 5 x 10⁵ CFU/mL and add 100 µL to each well (except the sterility control), bringing the total volume to 200 µL.
-
-
Incubation: Seal the plate with a breathable membrane or place it in a humidified container and incubate at 37°C for 3-5 days.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the OD₆₀₀.
Part 2: Selection of Spontaneous Resistant Mutants
This protocol describes the selection of mutants that arise spontaneously under drug pressure on solid media.
Methodology:
-
Prepare Large-Scale Culture: Inoculate a larger volume (e.g., 50 mL) of supplemented 7H9 broth with the parental M. abscessus strain. Grow the culture to late-log or early-stationary phase to ensure a high cell density (approximately 10⁸ to 10⁹ CFU/mL).
-
Prepare Selective Agar Plates: Prepare 7H10 agar plates supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase). Once the agar has cooled to approximately 50°C, add this compound to a final concentration significantly above the parental MIC. A selection concentration of 50 µM has been used successfully, which is approximately 6-fold the MIC of susceptible strains.[3] Also, prepare drug-free control plates.
-
Plating:
-
Plate a high number of cells (e.g., 10⁹ to 10¹⁰ CFUs) onto the this compound-containing plates. Spread the inoculum evenly across the surface.
-
To determine the total viable cell count in the inoculum, create a serial dilution of the culture and plate onto the drug-free control plates.
-
-
Incubation: Incubate all plates at 37°C for 7-14 days, or until colonies appear on the selective plates.
-
Calculate Frequency of Resistance: Count the number of colonies on both the selective and control plates. The frequency of resistance is calculated as the number of resistant colonies divided by the total number of viable cells plated. A resistance frequency of approximately 6 x 10⁻⁸ CFU⁻¹ has been reported for M. abscessus.[3]
Part 3: Verification and Characterization of Resistant Mutants
This step confirms the resistance phenotype and prepares the mutants for further analysis.
Methodology:
-
Isolate Mutants: Pick individual, well-isolated colonies from the selective plates.
-
Purify Clones: Streak each colony onto a new selective agar plate to ensure it is a pure clone. Incubate until growth is sufficient.
-
Confirm Resistance: Inoculate the purified isolates into supplemented 7H9 broth and repeat the MIC determination protocol as described in Part 1. A significant increase in MIC (e.g., >100 µM) compared to the parental strain confirms the resistance phenotype.[3]
-
Cryopreservation: Prepare freezer stocks of the confirmed resistant mutants by mixing the liquid culture with glycerol to a final concentration of 15-20% and storing them at -80°C.
Part 4: Identification of Resistance-Conferring Mutations
This final part identifies the genetic basis of resistance through sequencing of the target gene, rpoB.
Methodology:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from both the parental strain and each confirmed resistant mutant using a suitable commercial kit or standard protocol for mycobacteria.
-
PCR Amplification: Design primers to amplify the entire coding sequence of the rpoB gene (the gene encoding the β-subunit of RNA polymerase). Perform PCR using a high-fidelity polymerase.
-
DNA Sequencing: Purify the PCR products and send them for Sanger sequencing. Ensure primers are designed to allow for sequencing of the entire gene in both forward and reverse directions.
-
Sequence Analysis: Align the sequencing results from the resistant mutants with the sequence from the parental strain. Identify any nucleotide changes that result in amino acid substitutions.
Data Presentation
Quantitative data from these experiments should be organized for clear comparison.
Table 1: this compound Susceptibility Profile
| Strain | Description | MIC₉₀ (µM) | Fold-Increase in Resistance |
| M. abscessus ATCC 19977 | Parental (Wild-Type) | ~8 | - |
| Resistant Mutant 1 | Spontaneously Selected | >100 | >12.5 |
| Resistant Mutant 2 | Spontaneously Selected | >100 | >12.5 |
| Resistant Mutant 3 | Spontaneously Selected | >100 | >12.5 |
| Data is representative based on published results.[3] |
Table 2: Known rpoB Mutations Conferring Resistance to this compound in M. abscessus
| Amino Acid Substitution |
| P473L |
| L556P |
| V557P |
| D576Y |
| Q581R |
| G562S |
| Source: Spandock et al., 2022.[3] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for isolating and characterizing this compound-resistant mutants.
Mechanism of Action and Resistance Diagram
Caption: this compound inhibits RNA polymerase; mutations in RpoB prevent binding.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Utilizing MMV688845 in Macrophage Infection Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of MMV688845, a synthetic phenylalanine amide, in macrophage infection models, particularly for studying its efficacy against Mycobacterium abscessus.
Introduction
This compound is an investigational compound that has demonstrated potent bactericidal activity against Mycobacterium abscessus, a notoriously drug-resistant, rapidly growing nontuberculous mycobacterium.[1][2][3] This compound functions by inhibiting the RpoB subunit of the bacterial RNA polymerase, a mechanism distinct from that of rifamycins.[1][2] Its efficacy has been observed both in axenic cultures and, importantly, within the intracellular environment of macrophages, making it a promising candidate for further drug development.[1][2][3] These notes provide detailed protocols for employing this compound in a THP-1 macrophage infection model, along with relevant quantitative data and pathway diagrams.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound against Mycobacterium abscessus.
| Parameter | In Vitro (Axenic Culture) | Intra-macrophage (THP-1 cells) | Reference Compound (Rifabutin) | Reference |
| MIC90 | Not explicitly stated | 16 µM | Not explicitly stated | [1] |
| MBC90 | 15 µM (2x MIC90) | ≤16 µM (1x MIC) | 2.4 µM (2x MIC) | [1] |
Table 1: Summary of this compound Activity Against M. abscessus
| Combination with this compound | Interaction |
| Commonly used anti-M. abscessus antibiotics | Additivity |
| Macrolides (e.g., Clarithromycin) | Synergy |
Table 2: Synergy of this compound with Other Antibiotics [1][2]
Experimental Protocols
THP-1 Macrophage Culture and Differentiation
This protocol describes the maintenance and differentiation of THP-1 human monocytic leukemia cells into macrophage-like cells suitable for infection studies.
Materials:
-
THP-1 cell line
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Non-essential amino acids
-
Phorbol 12-myristate 13-acetate (PMA)
-
6-well or 24-well tissue culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Maintenance of THP-1 Monocytes:
-
Culture THP-1 cells in RPMI 1640 medium supplemented with 5% FBS, 2% L-glutamine, and 1% non-essential amino acids.[1]
-
Maintain cell density between 0.25 x 10^6 and 1 x 10^6 cells/mL.[1]
-
Subculture every 2-3 days by diluting the cell suspension to 0.25 x 10^6 cells/mL.[1]
-
Discard cultures after 3 months of continuous subculturing.[1]
-
-
Differentiation into Macrophages:
-
Seed THP-1 monocytes into tissue culture plates at a density of 2 x 10^5 cells/well (for 24-well plates) or 1 x 10^6 cells/well (for 6-well plates).
-
Add PMA to a final concentration of 50-100 ng/mL.
-
Incubate for 48-72 hours to allow for differentiation into adherent, macrophage-like cells.
-
After incubation, aspirate the PMA-containing medium and wash the cells gently with fresh, warm RPMI 1640 medium.
-
Add fresh, complete RPMI 1640 medium without PMA and rest the cells for 24 hours before infection.
-
Mycobacterium abscessus Infection of THP-1 Macrophages
This protocol details the infection of differentiated THP-1 macrophages with M. abscessus to evaluate the intracellular efficacy of this compound.
Materials:
-
Differentiated THP-1 macrophages in culture plates
-
M. abscessus culture (e.g., ATCC 19977) in logarithmic growth phase
-
Complete RPMI 1640 medium
-
This compound stock solution (dissolved in DMSO)
-
Amikacin (for removal of extracellular bacteria)
-
Sterile water or 0.05% Triton X-100 in PBS (for cell lysis)
-
7H10 agar plates
-
Sterile PBS
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture M. abscessus in an appropriate broth (e.g., 7H9) to mid-log phase.
-
Wash the bacterial cells with sterile PBS and resuspend in complete RPMI 1640 medium without antibiotics.
-
Adjust the bacterial suspension to the desired concentration to achieve a multiplicity of infection (MOI) of 1-10.
-
-
Infection of Macrophages:
-
Remove the culture medium from the differentiated THP-1 cells.
-
Add the bacterial inoculum to the macrophages.
-
Incubate for 2-4 hours at 37°C with 5% CO2 to allow for phagocytosis.
-
-
Removal of Extracellular Bacteria:
-
Aspirate the infection medium.
-
Wash the cells twice with warm PBS to remove non-phagocytosed bacteria.
-
Add fresh complete RPMI 1640 medium containing a low concentration of amikacin (e.g., 50 µg/mL) to kill any remaining extracellular bacteria. Incubate for 1-2 hours.
-
Wash the cells again with warm PBS to remove the amikacin.
-
-
Treatment with this compound:
-
Add fresh complete RPMI 1640 medium containing the desired concentrations of this compound (and control compounds/vehicle).
-
Incubate for the desired duration (e.g., 24, 48, 72 hours).
-
-
Quantification of Intracellular Bacteria:
-
At each time point, aspirate the medium.
-
Lyse the macrophages by adding sterile water or 0.05% Triton X-100 in PBS and incubating for 10-15 minutes.
-
Serially dilute the cell lysates in PBS.
-
Plate the dilutions onto 7H10 agar plates.
-
Incubate the plates at 37°C for 3-5 days, or until colonies are visible.
-
Count the colony-forming units (CFU) to determine the number of viable intracellular bacteria.
-
High-Content Imaging of Intracellular M. abscessus
This method provides a higher throughput alternative to CFU counting for assessing bacterial load and synergy.
Materials:
-
Differentiated THP-1 macrophages in clear-bottom imaging plates (e.g., 96- or 384-well)
-
Fluorescently labeled M. abscessus (e.g., expressing RFP)
-
This compound and other test compounds
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
High-content imaging system and automated image analysis software
Procedure:
-
Follow the infection protocol as described above, using fluorescently labeled bacteria.
-
At the end of the treatment period, fix the cells (e.g., with 4% paraformaldehyde).
-
Stain the macrophage nuclei with DAPI.
-
Acquire images using a high-content imaging system, capturing both the DAPI (for cell counting) and RFP (for bacterial quantification) channels.[1]
-
Use automated image analysis software to quantify the number of macrophages and the total fluorescence intensity of the bacteria per cell or per well.
-
Calculate the percent inhibition of bacterial growth compared to vehicle-treated controls.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for macrophage infection.
References
- 1. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
MMV688845 stock solution preparation and storage
Application Notes and Protocols for MMV688845
Introduction
This compound is a synthetic phenylalanine amide that acts as a potent inhibitor of the RNA polymerase RpoB subunit in Mycobacterium tuberculosis and shows significant bactericidal activity against the Mycobacterium abscessus complex.[1][2][3] Its distinct binding site from rifamycins makes it a valuable compound for research and development of new anti-mycobacterial therapies.[2][3] Proper preparation and storage of this compound stock solutions are critical for ensuring experimental reproducibility and maintaining the compound's integrity. These application notes provide detailed protocols for the solubilization and storage of this compound for use in various research applications.
Physicochemical Properties and Solubility
While detailed physicochemical data for this compound is not extensively published, based on its chemical class and usage in preclinical studies, key information for handling has been compiled. The compound is a hydrophobic molecule, necessitating the use of organic solvents for creating stock solutions.
| Property | Data / Recommendation | Source / Rationale |
| Molecular Weight | Not explicitly available in search results | It is critical to use the molecular weight provided by the supplier for accurate molar concentration calculations. |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | DMSO has been successfully used to prepare stock solutions for HPLC-MS analysis and is a common solvent for similar hydrophobic compounds.[2][4] |
| Observed Solubility | At least 1 mg/mL in DMSO | A concentration of 1 mg/mL in DMSO has been used for creating standards for analytical purposes.[2] |
| Aqueous Solubility | Poor | The formulation for in vivo studies using co-solvents (N,N-dimethylacetamide, polyethylene glycol 300) suggests low aqueous solubility.[2] Direct dissolution in aqueous buffers is not recommended for primary stocks. |
| Typical Stock Conc. | 1-10 mM in 100% DMSO | Standard practice for small molecule inhibitors. A 100X stock solution was mentioned for in vitro assays, suggesting that working concentrations are achieved by dilution from a concentrated stock.[5] Higher concentrations (e.g., 50-100 mM) may be possible depending on solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound. It is essential to use high-purity, anhydrous DMSO to ensure the stability of the compound.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine Mass: Calculate the mass of this compound powder required to prepare the desired volume of a 10 mM stock solution. Use the molecular weight (MW) provided by the compound supplier.
-
Formula: Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L)
-
Example: For 1 mL (0.001 L) of a 10 mM solution of a compound with MW = 450 g/mol : Mass = 10 * 450 * 0.001 = 4.5 mg
-
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the compound.
-
Dissolve Compound: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid excessive heat.[6]
-
Aliquot for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile cryogenic vials or microcentrifuge tubes.[7]
-
Label and Store: Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation. Store immediately at -20°C or -80°C for long-term stability.
Protocol 2: Storage and Handling of this compound Stock Solutions
Proper storage is crucial to maintain the activity of this compound.
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Long-term: -80°C. Short-term (weeks): -20°C.[7] |
| Light | Store protected from light, for example, by using amber vials or by placing tubes in a light-blocking container. Many organic compounds are light-sensitive. |
| Freeze-Thaw | Minimize freeze-thaw cycles. Aliquoting into single-use volumes is highly recommended. |
| Working Dilutions | Prepare fresh working dilutions in culture media or aqueous buffers from the frozen stock solution on the day of the experiment. Due to the potential for instability and precipitation of hydrophobic compounds in aqueous solutions, do not store working dilutions.[8][9] |
Handling Recommendations:
-
When retrieving an aliquot from the freezer, allow it to thaw completely at room temperature.
-
Briefly centrifuge the vial to collect the solution at the bottom before opening.
-
Once thawed, keep the stock solution on ice while preparing dilutions.
-
Avoid introducing contaminants into the stock solution by using sterile techniques.
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: Logic for the proper storage and handling of this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stock Solution [mmbio.byu.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 8. The stability of antimycobacterial drugs in media used for drug susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. It takes two to tango! Stability of drugs affecting efficacy against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Experimental Design for MMV688845 Synergy Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: MMV688845 is a synthetic phenylalanine amide that has been identified as a potent inhibitor of the RNA polymerase (RNAP) in various pathogens.[1][2][3] Specifically, it targets the RpoB subunit of RNAP at a binding site distinct from that of rifamycins, making it an attractive candidate for combination therapy.[1][3] Synergy studies are crucial in drug development to identify combinations that can enhance therapeutic efficacy, reduce the required dosage to minimize toxicity, and combat the development of drug resistance.[4][5] This document provides detailed protocols and application notes for designing and executing in vitro synergy studies involving this compound. The primary focus is on the checkerboard assay and subsequent data analysis using the Fractional Inhibitory Concentration (FIC) Index and Combination Index (CI) models.[4][6][7]
Key Concepts in Drug Synergy
Drug interactions are typically classified into three categories:
-
Synergy: The combined effect of two drugs is greater than the sum of their individual effects (1+1 > 2).[7]
-
Additivity: The combined effect is equal to the sum of the individual effects (1+1 = 2).
-
Antagonism: The combined effect is less than the sum of their individual effects (1+1 < 2).[8]
These interactions are quantified using models such as the Loewe additivity and Bliss independence models, with the Chou-Talalay method's Combination Index (CI) being a widely accepted standard for quantification.[4][6]
-
Combination Index (CI): A quantitative measure of the degree of drug interaction.[4][6]
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Isobologram: A graphical representation of drug interactions, where doses of two drugs that produce the same effect are plotted.[7][9][10] Combinations falling below the line of additivity indicate synergy.[8][10]
General Experimental Workflow
A systematic approach is required to assess the synergistic potential of this compound with other compounds. The overall workflow involves determining the potency of individual drugs, testing them in combination across a range of concentrations, and analyzing the resulting data to quantify the interaction.
Caption: Overall workflow for this compound synergy testing.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the MIC of this compound and the partner drug individually. This is a prerequisite for designing the checkerboard assay.
Materials:
-
96-well microtiter plates
-
Appropriate liquid growth medium (e.g., 7H9 broth for M. abscessus)
-
Pathogen culture at a standardized inoculum (e.g., 0.5 McFarland standard)
-
Stock solutions of this compound and partner drug
-
Microplate reader
Method:
-
Dispense 50 µL of sterile growth medium into all wells of a 96-well plate.
-
Add 50 µL of the drug stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last dilution column. This creates a concentration gradient.
-
Prepare a standardized inoculum of the target pathogen. For M. abscessus, this is typically 5 x 10^5 CFU/mL.[11]
-
Inoculate each well with 50 µL of the bacterial suspension. The final volume in each well should be 100 µL.
-
Include appropriate controls: a positive control (no drug) and a negative control (no bacteria).
-
Seal the plate and incubate under appropriate conditions (e.g., 37°C for M. abscessus for 3-5 days).
-
After incubation, determine the MIC, which is the lowest drug concentration that completely inhibits visible growth. This can be assessed visually or by measuring optical density (OD) at 600 nm.
Protocol 2: The Checkerboard Assay
Objective: To test the antimicrobial activity of this compound in combination with a partner drug across a matrix of concentrations.
Method:
-
Plate Setup: Use a 96-well plate. This compound (Drug A) will be serially diluted along the x-axis (columns), and the partner drug (Drug B) will be serially diluted along the y-axis (rows).
-
Drug A Dilution:
-
Prepare stock solutions of Drug A at 4x the desired starting concentration (e.g., 4x MIC).
-
Dispense 100 µL of growth medium into all wells except those in column 1.
-
Dispense 200 µL of the 4x Drug A stock into the wells of column 1.
-
Perform a 2-fold serial dilution across the plate by transferring 100 µL from column 1 to column 2, and so on.
-
-
Drug B Dilution:
-
Prepare stock solutions of Drug B at 4x the desired starting concentration.
-
Add 50 µL of the appropriate 4x Drug B concentration to each well down the columns. Row A will have the highest concentration of Drug B, and subsequent rows will have 2-fold dilutions. Row H will typically contain no Drug B.
-
-
Inoculation:
-
Add 50 µL of the standardized pathogen inoculum to each well.
-
The final volume in each well is 200 µL.
-
-
Incubation: Seal the plate and incubate under the same conditions as the MIC assay.
-
Data Collection: After incubation, read the plate using a microplate reader at 600 nm.
Data Analysis and Presentation
Analysis: Calculating the FIC Index
The Fractional Inhibitory Concentration (FIC) index is calculated for each well that shows growth inhibition.[11]
Formula: FIC Index = FICA + FICB
Where:
-
FICA = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FICB = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation:
-
FIC Index ≤ 0.5: Synergy[7]
-
0.5 < FIC Index ≤ 4.0: Additive/Indifference[11]
-
FIC Index > 4.0: Antagonism[11]
The ΣFIC is calculated for each well, and the lowest ΣFIC value is reported as the FIC index for the drug combination.
Data Presentation Tables
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Example Checkerboard Assay Results (OD600)
| Drug B (µg/mL) | Drug A: 0 µg/mL | Drug A: 0.25 µg/mL | Drug A: 0.5 µg/mL | Drug A: 1 µg/mL | Drug A: 2 µg/mL |
|---|---|---|---|---|---|
| 4 | 0.05 | 0.05 | 0.05 | 0.05 | 0.05 |
| 2 | 0.52 | 0.21 | 0.06 | 0.05 | 0.05 |
| 1 | 0.88 | 0.65 | 0.15 | 0.05 | 0.05 |
| 0.5 | 0.91 | 0.85 | 0.72 | 0.25 | 0.06 |
| 0 | 0.95 | 0.93 | 0.90 | 0.81 | 0.45 |
(Note: Values are illustrative. The shaded area represents inhibition.)
Table 2: Summary of Synergy Analysis
| Drug Combination | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index (ΣFIC) | Interpretation |
|---|---|---|---|---|
| This compound | 4 | 1 | 0.25 | Synergy |
| Clarithromycin | 8 | 2 | 0.25 | |
| This compound | 4 | 2 | 0.5 | Additive |
| Rifabutin | 2 | 1 | 0.5 |
(Note: Values are illustrative. Studies have shown this compound is synergistic with macrolides like clarithromycin and additive with drugs like rifampicin.)[1]
Mandatory Visualizations
Mechanism of Action of this compound
This compound functions by inhibiting bacterial RNA polymerase, thereby blocking the process of transcription, which is essential for bacterial survival.
Caption: this compound inhibits the RpoB subunit of RNA polymerase.
Isobologram Analysis
An isobologram provides a visual assessment of the drug interaction. The concentrations of two drugs required to produce a specific level of effect (e.g., 50% inhibition) are plotted.
Caption: Isobologram illustrating synergy, additivity, and antagonism.
References
- 1. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. punnettsquare.org [punnettsquare.org]
- 7. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 8. jpccr.eu [jpccr.eu]
- 9. Drug synergism study [bio-protocol.org]
- 10. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 11. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for MMV688845 in Mycobacterium abscessus Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic phenylalanine amide MMV688845, a promising compound for research and development against Mycobacterium abscessus (M. abscessus). This document details its mechanism of action, in vitro efficacy, and protocols for its application in a laboratory setting.
M. abscessus is an opportunistic, multidrug-resistant nontuberculous mycobacterium (NTM) causing severe respiratory, skin, and soft tissue infections, particularly in individuals with compromised immune systems or pre-existing lung conditions like cystic fibrosis.[1] The intrinsic and acquired drug resistance of M. abscessus makes treatment challenging, necessitating the development of new therapeutic agents.[1] this compound, initially identified as an anti-Mycobacterium tuberculosis agent, has demonstrated significant bactericidal activity against M. abscessus.[1][2][3][4]
Mechanism of Action
This compound functions by inhibiting the bacterial RNA polymerase (RNAP), a crucial enzyme for transcription.[2][5] Specifically, it targets the RpoB subunit of the RNAP.[1][2][4] This mechanism is distinct from that of rifamycins, a class of antibiotics that also target RpoB but are largely ineffective against M. abscessus due to enzymatic modification.[2][3][4] The unique binding site of this compound circumvents this resistance mechanism. Resistance to this compound has been mapped to mutations in the rpoB gene, confirming its target in M. abscessus.[1][2]
Caption: Mechanism of action of this compound in M. abscessus.
Data Presentation
In Vitro Activity of this compound against M. abscessus
The following tables summarize the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of this compound against various M. abscessus strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. abscessus Reference Strains
| Strain | Subspecies | MIC (µM) |
| ATCC 19977 | M. abscessus subsp. abscessus | 7.5 |
| Bamboo | M. abscessus subsp. massiliense | 6.6 |
| K21 | M. abscessus subsp. bolletii | 6.6 |
Data sourced from in vitro studies performed in 7H9 medium.[1]
Table 2: Activity of this compound against Clinical Isolates of M. abscessus
| Number of Isolates | MIC Range (µM) | MIC₅₀ (µM) | MIC₉₀ (µM) |
| 10 | 3.1 - 12.5 | 6.25 | 12.5 |
Activity was found to be comparable to that against reference strains.[1]
Table 3: Bactericidal Activity and Intracellular Efficacy of this compound
| Assay | Strain | Concentration (µM) | Result |
| Minimum Bactericidal Concentration (MBC) | ATCC 19977 | 15 | MBC₉₀ (2x MIC₉₀) |
| Intracellular Activity (THP-1 macrophages) | ATCC 19977 | 16 | MIC₉₀ |
This compound demonstrates bactericidal activity both in vitro and within a macrophage infection model.[1]
Synergy with Other Antibiotics
This compound has shown synergistic or additive effects when combined with other antibiotics used to treat M. abscessus infections. This suggests its potential use in combination therapy to enhance efficacy and combat resistance.[1][2][3][4]
Table 4: Synergy of this compound with Other Antimycobacterial Drugs against M. abscessus ATCC 19977
| Combination Drug | Interaction |
| Clarithromycin | Synergy |
| Rifabutin | Additive |
Synergy was determined using checkerboard assays.[1]
Cytotoxicity
This compound has been evaluated for cytotoxicity against a panel of mammalian cell lines and showed no significant toxicity at effective concentrations.[1]
Table 5: Cytotoxicity Profile of this compound
| Cell Lines | Assay | Result |
| A375 (melanoma), HT29 (colon adenocarcinoma), MCF-7 (breast adenocarcinoma), A2780 (ovarian carcinoma), NIH 3T3 (mouse fibroblast) | Sulforhodamine B (SRB) microculture colorimetric assay | No cytotoxicity observed |
This favorable safety profile makes this compound an attractive candidate for further development.[1]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the determination of the MIC of this compound against M. abscessus using a broth microdilution method.
Materials:
-
M. abscessus culture (logarithmic phase)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
Incubator (37°C)
-
Microplate reader (OD₆₀₀)
Procedure:
-
Prepare a serial two-fold dilution of this compound in 7H9 broth in a 96-well plate.
-
Dilute the M. abscessus culture to a final optical density at 600 nm (OD₆₀₀) of 0.01.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria without drug) and a negative control (broth only).
-
Incubate the plates at 37°C for 3-5 days.
-
Measure the OD₆₀₀ using a microplate reader.
-
The MIC is defined as the lowest concentration of this compound that inhibits visible growth of M. abscessus.
References
- 1. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting MMV688845 Solubility in Culture Media
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting tips for working with MMV688845, a nontuberculous mycobacteria (NTM) RNA polymerase inhibitor. Proper handling and solubilization of this compound are critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound.[1][2] It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO, which can then be further diluted into your aqueous culture medium.
Q2: I observed precipitation after diluting my this compound DMSO stock solution into my culture medium. What could be the cause?
A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for hydrophobic compounds like this compound. This "solvent-shift" precipitation occurs because the compound is highly soluble in the organic solvent but poorly soluble in the aqueous environment of the culture medium. The final concentration of DMSO in your culture medium should be kept as low as possible (typically ≤0.5%) to minimize toxicity and solubility issues.
Q3: How can I improve the solubility of this compound in my cell culture medium?
A3: Several strategies can be employed to improve the solubility of this compound in culture media:
-
Use of Solubilizing Agents: For in vivo or certain in vitro applications, co-solvents and surfactants can be used. A common formulation includes PEG300 and Tween-80.[3]
-
Sonication and Heating: Gentle heating and/or sonication can help dissolve the compound after dilution into the medium.[3] However, the stability of the compound under these conditions should be considered.
-
Use of Serum: The presence of serum in the culture medium can aid in the solubilization of hydrophobic compounds through binding to proteins like albumin.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock to the culture medium.
| Potential Cause | Recommended Solution |
| High final concentration of this compound | Determine the maximum soluble concentration of this compound in your specific culture medium through a solubility test. Start with a low concentration and gradually increase it. |
| High percentage of DMSO in the final solution | Prepare a more concentrated DMSO stock solution so that a smaller volume is needed for dilution, keeping the final DMSO concentration low (ideally below 0.1%). |
| Rapid addition of the stock solution | Add the DMSO stock solution dropwise to the culture medium while vortexing or stirring to ensure rapid and uniform dispersion. |
| Temperature shock | Ensure that both the DMSO stock solution and the culture medium are at room temperature before mixing. |
Issue: Precipitate forms over time in the incubator.
| Potential Cause | Recommended Solution |
| Compound instability or degradation | Assess the stability of this compound in your culture medium over the time course of your experiment. Prepare fresh dilutions immediately before use. |
| Interaction with media components | Some media components, such as salts or proteins, can cause precipitation over time, especially at 37°C.[5] Consider using a simpler, serum-free medium if compatible with your cells. |
| Evaporation of media | Ensure proper humidification of your incubator to prevent media evaporation, which can lead to increased compound and salt concentrations.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a 10 mM concentration.
-
Vortex the tube until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound into Culture Medium
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Pre-warm your culture medium to 37°C.
-
Perform serial dilutions of the stock solution in your culture medium to achieve the desired final concentrations.
-
When diluting, add the this compound stock solution to the medium and mix immediately by vortexing or inverting the tube to prevent localized high concentrations that can lead to precipitation.
Visual Guides
Caption: Experimental workflow for preparing and troubleshooting this compound solutions.
Caption: Proposed mechanism of action of this compound in Mycobacterium abscessus.
References
- 1. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
optimizing incubation time for MMV688845 assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing incubation time for assays involving the compound MMV688845, with a focus on antimalarial screening against Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing incubation time crucial for this compound antimalarial assays?
Optimizing incubation time is critical for ensuring the accuracy, reproducibility, and relevance of your experimental results. An insufficient incubation period may not allow for the full effect of the compound to be observed, leading to an overestimation of the IC50 value. Conversely, an excessively long incubation can lead to artifacts from compound degradation, cytotoxicity to the host red blood cells, or nutrient depletion in the culture medium. The primary goal is to capture the compound's peak activity within the parasite's lifecycle.
Q2: What is a typical incubation period for antimalarial drug sensitivity assays?
Standard antimalarial assays involving P. falciparum typically use an incubation period of 72 hours.[1][2][3] This duration allows a full 48-hour intraerythrocytic lifecycle to complete, enabling the assessment of compound effects on parasite replication and invasion. However, some assays may use shorter (24-48 hours) or longer (up to 96 hours) periods depending on the compound's mechanism of action and the specific assay readout.[4]
Q3: What factors can influence the optimal incubation time for this compound?
Several factors can affect the ideal incubation time:
-
Mechanism of Action: Fast-acting compounds may show effects within a single lifecycle (48 hours), while slow-acting drugs might require longer incubation to observe their full inhibitory potential.[4] For example, compounds that disrupt ion homeostasis, like those targeting PfATP4, may act relatively quickly.[5][6]
-
Parasite Stage Specificity: If this compound targets a specific parasite stage (e.g., rings, trophozoites, or schizonts), the incubation time must be sufficient to allow the parasite culture to reach that stage in the presence of the compound.
-
Assay Readout: The method used to measure parasite viability (e.g., DNA synthesis via [3H]hypoxanthine incorporation, enzymatic activity via LDH assay, or parasite counting via imaging) can influence the timing.[4][7] For instance, HRP-II based assays often use a 72-hour incubation period.[4]
-
Initial Parasitemia and Hematocrit: The density of the parasite culture can affect the rate of nutrient consumption and waste accumulation, potentially influencing the viable assay window.
Q4: Should I use a different incubation time for gametocyte or liver-stage assays?
Yes. The optimal incubation time is highly dependent on the parasite stage being targeted.
-
Asexual Blood Stage Assays: Typically 48-72 hours.[2]
-
Gametocyte Assays: May require longer and varied incubation periods to assess commitment, maturation, and viability.
-
Exoerythrocytic (Liver) Stage Assays: Often involve infecting hepatoma cell lines with sporozoites, with incubation periods typically around 48 hours to measure parasite growth via methods like luciferase activity.[8]
Troubleshooting Guide
Issue 1: High variability in IC50 values between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent Incubation Timing | Ensure precise timing for adding the compound and stopping the assay. Use a timer and process plates in small, manageable batches. |
| Suboptimal Incubation Period | The chosen incubation time may be on a steep part of the time-response curve. Perform a time-course experiment (see protocol below) to identify a more stable time point. |
| Loss of Culture Synchronicity | Parasites can lose synchronicity over time.[1] Ensure a highly synchronized ring-stage culture at the start of the assay. If the compound is slow-acting, a longer incubation may be needed, but this increases the risk of asynchronicity affecting the results. |
Issue 2: Low signal-to-noise ratio or poor Z'-factor.
| Possible Cause | Recommended Solution |
| Insufficient Parasite Growth | The incubation time may be too short for the parasites in the control wells to replicate sufficiently. Extend the incubation period (e.g., from 48h to 72h) and ensure optimal culture conditions (gas, temperature, media). |
| Host Cell Lysis | Incubation may be too long, leading to erythrocyte fragility and lysis, which can increase background signal. Visually inspect wells for lysis and consider shortening the incubation time or reducing the hematocrit. |
| Compound Degradation | If the compound is unstable in the culture medium, its effective concentration may decrease over a long incubation, leading to higher-than-expected growth in treated wells. Test compound stability separately or perform a time-course experiment to find a window where the compound is active and the signal is robust. |
Issue 3: The IC50 value for this compound appears much weaker than expected.
| Possible Cause | Recommended Solution |
| Slow-Acting Compound | The incubation time may be too short to capture the full effect of a slow-acting inhibitor. Increase the incubation time from 48h to 72h or even 96h and re-determine the IC50. |
| Incorrect Parasite Stage | The assay may have been started with a parasite stage that is less susceptible to the compound. Ensure you are starting with synchronized ring-stage parasites for standard assays.[2] |
Experimental Protocols
Protocol: Time-Course Experiment to Optimize Incubation Time
This protocol describes how to determine the optimal incubation time for this compound in a P. falciparum asexual blood-stage growth inhibition assay using a DNA-intercalating dye like DAPI.
1. Preparation:
-
Prepare complete culture medium (e.g., RPMI-1640 with Albumax or human serum).[9][10]
-
Synchronize P. falciparum culture to obtain a high percentage of ring-stage parasites.
-
Prepare a serial dilution of this compound. Include a known fast-acting (e.g., Chloroquine) and slow-acting (e.g., Pyrimethamine) antimalarial as controls.
-
Prepare a parasite suspension at 1% parasitemia and 2% hematocrit in complete medium.
2. Assay Setup:
-
Dispense the serially diluted compounds into a 384-well microtiter plate. Include wells for positive control (parasites with no drug) and negative control (uninfected erythrocytes).
-
Add the parasite suspension to all wells except the negative controls.
-
Prepare four identical plates, one for each time point (e.g., 24h, 48h, 72h, 96h).
3. Incubation:
-
Incubate the plates at 37°C in a humidified chamber with a low oxygen gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂).[4]
4. Assay Readout (Performed at each time point):
-
At 24h, remove the first plate from the incubator.
-
Add a DNA-staining solution (e.g., DAPI) to each well.[2][11]
-
Incubate in the dark as required by the staining protocol.
-
Read the fluorescence on a compatible plate reader.
-
Repeat this process for the remaining plates at 48h, 72h, and 96h.
5. Data Analysis:
-
For each time point, calculate the percent inhibition for each compound concentration.
-
Plot the dose-response curves and determine the IC50 value for this compound and control compounds at each time point.
-
Calculate the Z'-factor for each plate to assess assay quality. The optimal incubation time will yield a stable and potent IC50 value with a high Z'-factor.
Data Presentation: Example Time-Course Results
The table below illustrates hypothetical data from the optimization experiment.
| Incubation Time | This compound IC50 (nM) | Chloroquine IC50 (nM) | Pyrimethamine IC50 (nM) | Z'-Factor |
| 24 h | 150.2 | 10.5 | 520.8 | 0.45 |
| 48 h | 45.7 | 11.2 | 150.3 | 0.78 |
| 72 h | 38.5 | 11.8 | 40.1 | 0.82 |
| 96 h | 39.1 | 25.6 (slight increase) | 35.5 | 0.65 |
-
Interpretation: In this example, the IC50 for this compound stabilizes around 72 hours, similar to the slow-acting control, Pyrimethamine. The Z'-factor is also maximal at 72 hours, indicating a robust assay window. The IC50 for the fast-acting control, Chloroquine, is stable at earlier time points but may increase at 96h due to host cell degradation. Therefore, 72 hours would be selected as the optimal incubation time.
Visualizations
Caption: Workflow for optimizing assay incubation time.
Caption: Logic for troubleshooting inconsistent IC50 results.
References
- 1. Development and Optimization of a Novel 384-Well Anti-Malarial Imaging Assay Validated for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mmv.org [mmv.org]
- 6. drexel.edu [drexel.edu]
- 7. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
overcoming inconsistent results in MMV688845 experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving MMV688845, a potent RNA polymerase inhibitor of Mycobacterium abscessus.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the Minimum Inhibitory Concentration (MIC) of this compound against M. abscessus between experiments. What are the potential causes?
A1: Inconsistent MIC values for this compound can arise from several factors related to compound handling, assay conditions, and the bacteria themselves. Key areas to investigate include:
-
Compound Solubility and Stability: this compound, a synthetic phenylalanine amide, may have limited aqueous solubility. Ensure complete solubilization of your stock solution (typically in DMSO) and avoid repeated freeze-thaw cycles. Phenylalanine amides can also be susceptible to degradation in aqueous solutions over time.[1][2][3] Prepare fresh dilutions from a stable stock for each experiment.
-
Solvent Effects: High concentrations of DMSO can inhibit the growth of M. abscessus.[4] It is crucial to maintain a final DMSO concentration that is non-inhibitory (typically well below 1%) in your assay wells and to include a solvent control with the same final DMSO concentration as your experimental wells.
-
Bacterial Culture Conditions: The growth phase and density of the bacterial inoculum can significantly impact MIC results. Standardize the preparation of your M. abscessus suspension to a specific optical density (OD) to ensure a consistent starting concentration of bacteria (e.g., ~5 x 10^5 CFU/mL).[5] The specific growth medium used can also influence the phenotype and susceptibility of M. abscessus.[6][7]
-
Assay Plate Edge Effects: Evaporation from the outer wells of microtiter plates can concentrate the compound and affect bacterial growth, leading to skewed results. To mitigate this, consider filling the peripheral wells with sterile broth or water and not using them for experimental data.
-
Subjective Interpretation of Growth: Visual determination of bacterial growth can be subjective. Employing a quantitative method, such as measuring optical density with a microplate reader or using a growth indicator dye like resazurin, can provide more objective and reproducible endpoints.
Q2: Our Colony Forming Unit (CFU) counts following this compound treatment are not consistent. How can we improve the reproducibility of our CFU assays?
A2: Variability in CFU counting is a common issue in microbiology. To enhance consistency:
-
Ensure Homogeneous Bacterial Suspension: Clumping of M. abscessus can lead to an underestimation of the actual CFU count. Thoroughly vortex and, if necessary, briefly sonicate your bacterial suspension before plating.
-
Optimize Plating and Dilution: Pipetting errors during serial dilutions are a major source of variability.[8][9] Ensure your pipettes are calibrated and use proper pipetting techniques. Plate a sufficient volume to ensure a countable number of colonies (typically 30-300 colonies per plate). Overcrowding can lead to merged colonies that are difficult to count accurately.[8][10][11]
-
Standardize Counting Procedure: If counting manually, establish clear criteria for what constitutes a colony to be counted.[10] If possible, use an automated colony counter to eliminate subjective errors. Be aware that small colonies can be mistaken for debris.[10][12]
-
Replication: Plating technical replicates for each sample can help to assess and mitigate variability.[8]
Q3: We are seeing inconsistent results in our macrophage infection models with this compound. What factors should we consider?
A3: Macrophage infection models are complex biological systems with multiple potential sources of variability:[13][14][15]
-
Macrophage Cell Health and Density: Ensure your macrophage cell line (e.g., THP-1) is healthy, within a consistent passage number range, and free from contamination. Variations in cell seeding density can alter the multiplicity of infection (MOI) and affect the outcome.
-
Infection Protocol: Standardize the MOI, incubation times for infection and compound treatment, and washing steps to remove extracellular bacteria. Incomplete removal of extracellular bacteria can lead to an overestimation of intracellular bacterial survival.
-
Macrophage Activation State: The activation state of macrophages can influence their ability to control bacterial growth.[16][17] Ensure consistent cell culture conditions to maintain a uniform macrophage phenotype.
-
Compound Permeability and Stability: The efficacy of this compound in a macrophage model depends on its ability to penetrate the host cell and its stability in the intracellular environment. Discrepancies between in vitro MIC and intracellular activity could be due to poor cell permeability.
Q4: Our checkerboard assays for synergy between this compound and other antibiotics are difficult to interpret and reproduce. How can we improve these experiments?
A4: Checkerboard assays can be challenging to perform and interpret consistently.[18]
-
Inherent Limitations of Two-Fold Dilutions: The standard two-fold dilution series can make the determination of the Fractional Inhibitory Concentration (FIC) index unstable.[18] Minor shifts in the MIC can lead to different interpretations of synergy, additivity, or antagonism.
-
Endpoint Determination: As with MIC assays, objective measurement of growth inhibition is crucial. Using a microplate reader is preferable to visual inspection.[19]
-
Data Interpretation: The FIC index calculation is sensitive to the MIC values of the individual drugs.[20] Ensure accurate determination of the MICs in the same experiment. Be aware of phenomena like the "skipped well" or paradoxical effects that can complicate interpretation.[19] At high concentrations of combined antibiotics, it may be difficult to observe synergy if the binding sites are saturated.[21]
Troubleshooting Guides
Issue: Poor Solubility of this compound
| Potential Cause | Recommended Solution |
| Precipitation in Aqueous Media | Prepare a high-concentration stock solution in 100% DMSO. For working solutions, perform serial dilutions in a manner that minimizes the time the compound is in a high aqueous concentration. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation. |
| Incorrect Solvent for Stock Solution | While DMSO is common, for certain applications, other organic solvents might be necessary. However, always verify the solvent's compatibility with your assay and its potential to inhibit M. abscessus.[4] |
| Precipitation upon Thawing | Thaw frozen stock solutions slowly at room temperature and vortex gently to ensure complete re-dissolution before use. Avoid numerous freeze-thaw cycles by aliquoting the stock solution. |
Issue: Inconsistent In Vitro Activity (MIC/CFU)
| Potential Cause | Recommended Solution |
| Compound Degradation | This compound is a phenylalanine amide; assess the stability of your working solutions under experimental conditions (e.g., 37°C in culture medium).[1][2][3] Prepare fresh dilutions for each experiment. |
| Inconsistent Bacterial Inoculum | Prepare a fresh bacterial suspension from a culture in the logarithmic growth phase. Standardize the inoculum density using optical density measurements and confirm with CFU counts.[5] |
| Variation in Incubation Time | For MIC determination, read plates at a consistent time point (e.g., after 3-5 days for M. abscessus). For CFU assays, ensure consistent exposure time to the compound. |
| Solvent Toxicity | Run a vehicle control with the highest concentration of DMSO used in the experiment to ensure it does not affect bacterial growth.[4] |
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM. Store in aliquots at -20°C or -80°C.
-
Prepare Bacterial Inoculum: Culture M. abscessus in appropriate broth (e.g., 7H9) to mid-log phase. Adjust the bacterial suspension to an OD600 that corresponds to approximately 1 x 10^8 CFU/mL. Dilute this suspension to achieve a final concentration of ~5 x 10^5 CFU/mL in the assay plate.
-
Prepare Assay Plate: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in the culture medium.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (medium only). Also, include a solvent control (bacteria with the highest concentration of DMSO used).
-
Incubation: Incubate the plate at 37°C for 3-5 days.
-
Read Results: Determine the MIC as the lowest concentration of this compound that inhibits visible growth. For objective results, measure the OD600 using a microplate reader or use a viability dye.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial effect of dimethyl sulfoxide and N, N-Dimethylformamide on Mycobacterium abscessus: Implications for antimicrobial susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Growth medium and nitric oxide alter Mycobacterium abscessus morphotype and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A laboratory perspective on Mycobacterium abscessus biofilm culture, characterization and drug activity testing [frontiersin.org]
- 8. Maximum likelihood estimators for colony-forming units - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rapidmicrobio.com [rapidmicrobio.com]
- 11. Why Your Lab E. coli Results Are Lying to You [krakensense.com]
- 12. researchgate.net [researchgate.net]
- 13. Macrophage Infection Models for Mycobacterium tuberculosis | Springer Nature Experiments [experiments.springernature.com]
- 14. Macrophage infection models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Macrophage Infection Models for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. m.youtube.com [m.youtube.com]
- 18. Synergy assessed by checkerboard. A critical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. emerypharma.com [emerypharma.com]
- 21. researchgate.net [researchgate.net]
potential off-target effects of MMV688845
Welcome to the technical support center for MMV688845. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the experimental use of this compound, with a focus on its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic phenylalanine amide that acts as an inhibitor of the RNA polymerase (RNAP) in Mycobacterium abscessus.[1][2][3][4] It specifically targets the RpoB subunit of the RNAP, binding to a site distinct from that of rifamycins.[1][2][3] This has been confirmed through the analysis of spontaneous resistant mutants, which harbor mutations in the rpoB gene.[1]
Q2: Are there any known off-target effects of this compound?
Currently, there is limited publicly available data on the specific off-target effects of this compound on mammalian cells or proteins. One study has reported that this compound showed no cytotoxicity in a sulforhodamine B (SRB) microculture colorimetric assay across a panel of five mammalian cell lines.[1][2] This suggests a favorable initial safety profile in terms of general cytotoxicity. However, comprehensive selectivity profiling against a broad range of kinases, G-protein coupled receptors (GPCRs), ion channels, and other common off-target families has not been published.
Q3: What are the potential implications of the phenylalanine amide scaffold for off-target activity?
The phenylalanine amide scaffold is a common motif in medicinal chemistry. While specific off-target effects are compound-dependent, researchers should be aware that molecules with this scaffold could potentially interact with a variety of biological targets. Without specific data for this compound, any potential off-target activity remains speculative.
Q4: How can I assess potential off-target effects of this compound in my experiments?
If you suspect off-target effects in your experimental system, a systematic approach is recommended. This can include:
-
Phenotypic Assays: Compare the observed phenotype with the known consequences of inhibiting the primary target (mycobacterial RNA polymerase). Unexplained cellular effects may indicate off-target activity.
-
Target Knockdown/Knockout Controls: Use genetic approaches (e.g., siRNA, CRISPR) to deplete the intended target and compare the resulting phenotype with that induced by this compound.
-
Broad-Panel Screening: For in-depth analysis, consider profiling this compound against commercially available safety panels that assess activity against a wide range of kinases, GPCRs, and other enzymes.
-
Proteomics and Transcriptomics: Utilize unbiased -omics approaches to identify changes in protein expression or gene transcription that are inconsistent with the on-target mechanism.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected cell toxicity or morphological changes in mammalian cell lines. | While initial cytotoxicity assays were negative, specific cell types or experimental conditions may reveal sensitivities. This could be due to off-target effects or compound degradation. | 1. Perform a dose-response curve to determine the IC50 in your specific cell line. 2. Include positive and negative controls for cytotoxicity. 3. Assess the stability of this compound in your cell culture medium. |
| Discrepancy between the expected and observed phenotype in co-culture models (e.g., infected macrophages). | The compound may have effects on the host cells that indirectly impact mycobacterial growth or the host-pathogen interaction. | 1. Treat uninfected host cells with this compound to evaluate its direct effects. 2. Analyze key host cell signaling pathways that may be affected. |
| Inconsistent results across different experimental batches. | This could be due to variability in the compound, experimental setup, or biological reagents. | 1. Ensure the identity and purity of your this compound stock. 2. Standardize all experimental protocols and reagent sources. |
Data Presentation
Table 1: Summary of In Vitro Cytotoxicity Data for this compound
| Cell Line | Cell Type | Assay | Result | Reference |
| A375 | Human Melanoma | Sulforhodamine B (SRB) | No cytotoxicity observed | [2] |
| HT29 | Human Colon Adenocarcinoma | Sulforhodamine B (SRB) | No cytotoxicity observed | [2] |
| MCF-7 | Human Breast Adenocarcinoma | Sulforhodamine B (SRB) | No cytotoxicity observed | [2] |
| A2780 | Human Ovarian Carcinoma | Sulforhodamine B (SRB) | No cytotoxicity observed | [2] |
| NIH 3T3 | Mouse Fibroblast | Sulforhodamine B (SRB) | No cytotoxicity observed | [2] |
Experimental Protocols
Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is a general guideline based on standard SRB assay procedures.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Caption: On-target mechanism of this compound.
Caption: Workflow for investigating potential off-target effects.
References
- 1. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 4. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Antimalarial Drug Susceptibility Testing
Disclaimer: As of the latest update, there is no publicly available data on the anti-malarial activity or Minimum Inhibitory Concentration (MIC) of MMV688845 against Plasmodium falciparum. This technical support guide is designed to provide researchers with a framework for testing novel compounds, such as this compound, against P. falciparum and for troubleshooting potential variability in MIC values based on established methodologies in the field.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound, or Nα-2-thiophenoyl-d-phenylalanine-2 morpholinoanilide, is a synthetic phenylalanine amide.[1] It was identified from the Medicines for Malaria Venture (MMV) Pathogen Box, which contains a collection of drug-like molecules with activity against various pathogens.[2] In studies on Mycobacterium abscessus, this compound has been shown to target the RpoB subunit of RNA polymerase, thereby inhibiting transcription.[1][3][4] Its mechanism of action against P. falciparum has not been determined.
Q2: What are the common causes of variability in P. falciparum MIC assays?
Variability in in vitro antimalarial MIC assays can arise from several factors, including:
-
Parasite-related factors:
-
Strain differences: Different P. falciparum strains can have varying sensitivities to a drug.
-
Parasite developmental stage: The susceptibility of the parasite can differ between its ring, trophozoite, and schizont stages.
-
Inoculum size: The initial parasite density can influence the apparent MIC value.
-
-
Assay-related factors:
-
Culture media: Variations in media components, particularly serum (source, batch, and concentration), can affect drug activity and parasite growth.
-
Assay method: Different methods for assessing parasite viability (e.g., SYBR Green I, pLDH, microscopy) have distinct sensitivities and sources of error.
-
Incubation time: The duration of drug exposure can impact the observed MIC.
-
Drug preparation: Issues with drug solubility, stability in culture media, and accuracy of serial dilutions can lead to significant errors.
-
-
Operator-related factors:
-
Pipetting errors: Inaccurate liquid handling can lead to incorrect drug concentrations and parasite densities.
-
Cell counting and synchronization: Inaccuracies in determining parasitemia and staging can affect the consistency of the starting culture.
-
Q3: How can I minimize variability in my MIC experiments?
To minimize variability, it is crucial to standardize your experimental protocol. Key steps include:
-
Use a consistent parasite strain and developmental stage. For most assays, tightly synchronized, ring-stage parasites are preferred.
-
Standardize culture conditions. Use the same batch of media and serum for all experiments in a series.
-
Prepare fresh drug dilutions for each experiment. Ensure the drug is fully dissolved and stable in the chosen solvent and culture medium.
-
Perform quality control. Include a reference drug with a known MIC (e.g., chloroquine for a sensitive strain) in every assay to monitor for deviations.
-
Maintain meticulous laboratory practice. Use calibrated pipettes and be consistent in your timing and procedures.
Troubleshooting Guide for Unexpected MIC Values
If you observe unexpected or highly variable MIC values when testing a compound like this compound against P. falciparum, follow this troubleshooting guide:
| Issue | Potential Cause | Recommended Action |
| High variability between replicate plates | Inconsistent pipetting of parasites or drug dilutions. Edge effects in the microplate. | Review pipetting technique. Ensure proper mixing of parasite culture before dispensing. Avoid using the outer wells of the plate or fill them with sterile media. |
| MIC values are consistently higher than expected | Drug instability or precipitation. Parasite resistance. High initial parasitemia. | Check drug solubility and stability in culture medium. Test against a known sensitive parasite strain. Optimize the initial parasitemia (typically 0.5-1%). |
| MIC values are consistently lower than expected | Error in drug stock concentration calculation. Synergistic effect with a media component. Low initial parasitemia. | Verify the molecular weight and weighing of the compound. Prepare a new stock solution. Test in a different media formulation. Ensure accurate parasite counting. |
| No parasite inhibition at the highest concentration | Compound is inactive against the parasite. Drug is not bioavailable in the in vitro system. | Confirm the identity and purity of the compound. Test a higher concentration range if solubility permits. Consider alternative assay formats that might improve compound accessibility. |
Troubleshooting Workflow
Caption: Troubleshooting workflow for variable MIC results.
Experimental Protocols
Standardized P. falciparum MIC Assay (SYBR Green I-based)
This protocol is a standard method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.
-
Parasite Culture:
-
Maintain a continuous culture of P. falciparum (e.g., 3D7 strain) in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 50 µg/mL hypoxanthine.
-
Culture parasites at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
-
-
Drug Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the drug stock in complete culture medium to create a range of concentrations for the assay. The final DMSO concentration should not exceed 0.5%.
-
-
Assay Procedure:
-
Prepare a parasite culture with 1% parasitemia and 2% hematocrit.
-
Dispense 100 µL of the parasite culture into each well of a 96-well microplate.
-
Add 100 µL of the drug dilutions to the corresponding wells. Include drug-free wells (negative control) and parasite-free wells (background control).
-
Incubate the plate for 72 hours under the standard culture conditions.
-
-
Data Acquisition and Analysis:
-
After incubation, lyse the red blood cells by adding 100 µL of lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm.
-
Subtract the background fluorescence and normalize the data to the drug-free control.
-
Calculate the 50% inhibitory concentration (IC₅₀/MIC) by fitting the dose-response data to a non-linear regression model.
-
Putative Mechanism of Action of this compound in P. falciparum
Based on its known activity in M. abscessus, a hypothetical mechanism of action for this compound in P. falciparum can be proposed. This has not been experimentally validated.
Caption: Putative mechanism of this compound in P. falciparum.
Data Presentation
Table 1: Template for Recording this compound MIC Experiments
| Parameter | Experiment 1 | Experiment 2 | Experiment 3 |
| Date | |||
| P. falciparum Strain | |||
| Initial Parasitemia (%) | |||
| Hematocrit (%) | |||
| Serum Batch | |||
| Incubation Time (h) | |||
| Reference Drug | |||
| Reference Drug MIC (nM) | |||
| This compound MIC (µM) | |||
| Notes |
Table 2: Typical MIC Ranges for Common Antimalarial Drugs
| Drug | P. falciparum Strain | Typical MIC Range (nM) |
| Chloroquine | 3D7 (sensitive) | 5 - 20 |
| Chloroquine | Dd2 (resistant) | 100 - 300 |
| Artemisinin | 3D7 | 1 - 5 |
| Mefloquine | 3D7 | 5 - 25 |
| Atovaquone | 3D7 | 0.5 - 2 |
References
- 1. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathogen Box screening for hit identification against Mycobacterium abscessus | Medicines for Malaria Venture [mmv.org]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Checkerboard Assays for MMV688845 Combinations
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for successfully performing and refining checkerboard assays with the investigational compound MMV688845.
Frequently Asked Questions (FAQs)
Q1: What is a checkerboard assay?
A checkerboard assay is a common in vitro method used to assess the interaction between two antimicrobial compounds.[1] By using a two-dimensional array of serial dilutions, the assay determines the effect of each compound alone and in all possible combinations, allowing for the quantification of synergistic, additive, indifferent, or antagonistic interactions.[2]
Q2: What is this compound and its mechanism of action?
This compound is a synthetic phenylalanine amide compound identified for its activity against Mycobacterium abscessus and Mycobacterium tuberculosis.[3][4] Its mechanism of action is the inhibition of the RNA polymerase (RNAP) by targeting the RpoB subunit at a site distinct from that of rifamycins.[3][5][6] This makes it a valuable candidate for combination therapies, especially against drug-resistant bacterial strains.
Q3: How do I design the concentration range for this compound and a potential partner drug?
First, you must determine the Minimum Inhibitory Concentration (MIC) for each drug individually against the target organism. The concentration range in the checkerboard assay should bracket the individual MICs. A common approach is to test concentrations from 4x or 8x the MIC down to sub-inhibitory levels (e.g., MIC/16 or MIC/32) using two-fold serial dilutions.[2]
Q4: How is the Fractional Inhibitory Concentration Index (FICI) calculated and interpreted?
The FICI is the standard metric for quantifying the interaction between two drugs in a checkerboard assay.[1] It is calculated using the following formula for each well that shows growth inhibition:
FICI = FICA + FICB = (CA / MICA) + (CB / MICB)
Where:
-
MICA and MICB are the MICs of Drug A (e.g., this compound) and Drug B alone.
-
CA and CB are the concentrations of Drug A and Drug B in a specific well that shows inhibition.[7]
The lowest FICI value from all inhibited wells is reported. The interaction is interpreted as follows[8][9]:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Q5: What are the essential controls for a checkerboard assay?
-
Growth Control: Wells containing only broth and the bacterial inoculum (no drugs). This well should show robust growth.
-
Sterility Control: Wells containing only sterile broth (no drugs, no inoculum). This well should show no growth.
-
Single-Drug MIC: Each drug must be tested alone to re-confirm its MIC under the same experimental conditions. These are typically the first row and first column of the active part of the plate.
Detailed Experimental Protocol: Checkerboard Assay
This protocol provides a generalized method. Specific details such as inoculum preparation and incubation time should be optimized for the target organism (e.g., M. abscessus).
1. Preparation of Reagents and Inoculum:
-
Prepare stock solutions of this compound and the partner drug in a suitable solvent (e.g., DMSO). Prepare subsequent dilutions in appropriate broth (e.g., Mueller-Hinton Broth) to minimize solvent concentration.[2]
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[1][10]
2. Plate Setup (96-Well Plate):
-
Add 50 µL of sterile broth to all wells that will be used.
-
Drug A (this compound) Dilution: Prepare a 4x working stock of the highest concentration. Add 100 µL to the first column. Perform 2-fold serial dilutions by transferring 50 µL across the rows (e.g., from column 1 to 2, 2 to 3, etc.).
-
Drug B (Partner Drug) Dilution: Prepare a 4x working stock of the highest concentration. Add 100 µL to the first row. Perform 2-fold serial dilutions by transferring 50 µL down the columns (e.g., from row A to B, B to C, etc.). This process creates a gradient of both drugs.[1]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. The final volume in each well will be 200 µL.
3. Incubation:
-
Seal the plate (e.g., with a breathable film) to prevent evaporation.
-
Incubate at the optimal temperature and duration for the target organism (e.g., 37°C for 24-72 hours).
4. Reading and Recording Results:
-
Determine the MIC for each drug alone from the wells containing only a single drug. The MIC is the lowest concentration that completely inhibits visible growth.
-
For the combination wells, record the concentrations of this compound and the partner drug for each well that shows no growth.
-
Results can be determined visually or by measuring optical density (OD) with a microplate reader.[2]
5. Data Analysis:
-
Calculate the FICI for each inhibited well using the formula described in the FAQ section.
-
The interaction is defined by the lowest FICI value obtained.
Data Presentation
Quantitative data should be organized for clarity and easy interpretation.
Table 1: Example Checkerboard Plate Layout for this compound and Drug B (Concentrations are hypothetical and should be based on predetermined MICs)
| Well | Col 1 (µM) | Col 2 (µM) | Col 3 (µM) | Col 4 (µM) | Col 5 (µM) | Col 6 (µM) | Col 7 (µM) | Col 8 (µM) |
| Row A (µM) | 8 / 16 | 4 / 16 | 2 / 16 | 1 / 16 | 0.5 / 16 | 0.25 / 16 | 0.125 / 16 | 0 / 16 |
| Row B (µM) | 8 / 8 | 4 / 8 | 2 / 8 | 1 / 8 | 0.5 / 8 | 0.25 / 8 | 0.125 / 8 | 0 / 8 |
| Row C (µM) | 8 / 4 | 4 / 4 | 2 / 4 | 1 / 4 | 0.5 / 4 | 0.25 / 4 | 0.125 / 4 | 0 / 4 |
| Row D (µM) | 8 / 2 | 4 / 2 | 2 / 2 | 1 / 2 | 0.5 / 2 | 0.25 / 2 | 0.125 / 2 | 0 / 2 |
| Row E (µM) | 8 / 1 | 4 / 1 | 2 / 1 | 1 / 1 | 0.5 / 1 | 0.25 / 1 | 0.125 / 1 | 0 / 1 |
| Row F (µM) | 8 / 0.5 | 4 / 0.5 | 2 / 0.5 | 1 / 0.5 | 0.5 / 0.5 | 0.25 / 0.5 | 0.125 / 0.5 | 0 / 0.5 |
| Row G (µM) | 8 / 0 | 4 / 0 | 2 / 0 | 1 / 0 | 0.5 / 0 | 0.25 / 0 | 0.125 / 0 | 0 / 0 |
Cell format: [this compound] / [Drug B]
Table 2: Example FICI Calculation and Interpretation (Assuming MIC of this compound = 4 µM and MIC of Drug B = 8 µM)
| Well (this compound, Drug B) | CA (µM) | CB (µM) | FICA | FICB | FICI | Interpretation |
| MIC Alone | 4 | 0 | 1.0 | 0.0 | 1.0 | - |
| MIC Alone | 0 | 8 | 0.0 | 1.0 | 1.0 | - |
| Combination 1 | 1 | 2 | 0.25 | 0.25 | 0.50 | Synergy |
| Combination 2 | 2 | 1 | 0.50 | 0.125 | 0.625 | Additive |
| Combination 3 | 0.5 | 4 | 0.125 | 0.50 | 0.625 | Additive |
Mandatory Visualizations
Caption: Workflow for a standard checkerboard synergy assay.
Caption: Logic for interpreting FICI synergy testing results.
Caption: Hypothetical synergistic mechanism of this compound.
Troubleshooting Guide
Q: Why are my FICI results inconsistent across repeat experiments?
-
Inconsistent Inoculum Density: Variations in the starting number of bacteria can significantly alter MICs. Always standardize the inoculum using a spectrophotometer (e.g., to a 0.5 McFarland standard).[10]
-
Drug Degradation: this compound or the partner drug may not be stable in broth at 37°C for the entire incubation period. Prepare fresh drug solutions for each experiment and consider the stability of your compounds under assay conditions.
-
Pipetting Errors: Small volume inaccuracies during serial dilutions can lead to large concentration errors. Ensure pipettes are calibrated and use proper technique (e.g., reverse pipetting for viscous solutions).
-
Edge Effects: Evaporation from wells on the edge of the 96-well plate can concentrate the drugs and media components, affecting growth. Mitigate this by filling perimeter wells with sterile water or broth and not using them for data points.[10]
Q: I see "skipped wells," where there is growth at high drug concentrations but not at lower ones. What is the cause?
-
Contamination: Contamination with a different, more resistant organism can cause unexpected growth. Check sterility controls and culture purity.
-
Bacterial Clumping: If the bacterial suspension is not homogenous, clumps of cells can lead to erratic growth patterns. Ensure the inoculum is well-vortexed before dilution and addition to the plate.[10]
-
Paradoxical Effect (Eagle Effect): Some drugs exhibit reduced activity at very high concentrations. While less common, this can lead to growth in wells with the highest drug levels.[10]
Q: My compounds are precipitating in the wells. How can I address this?
-
Solubility Issues: The drug concentration may exceed its solubility limit in the aqueous broth. Check the solubility of this compound and the partner drug in your assay medium.
-
Solvent Concentration: A high concentration of the solvent (e.g., DMSO) used for stock solutions can cause precipitation when diluted in broth. Aim for a final solvent concentration of ≤1% (and ensure the solvent itself doesn't affect bacterial growth).
-
Solution: Test a lower range of drug concentrations or investigate the use of a different, non-inhibitory solvent or solubilizing agent.
Q: Visual determination of growth is subjective and difficult. Are there better methods?
-
OD Measurement: Use a microplate reader to measure the optical density (e.g., at 600 nm) before and after incubation. This provides a quantitative measure of growth inhibition.[2]
-
Metabolic Dyes: Use a viability indicator dye like resazurin or MTT. These dyes change color in the presence of metabolically active cells, providing a clear and objective endpoint for inhibition.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
minimizing background noise in MMV688845 fluorescent assays
Technical Support Center: MMV688845 Fluorescent Assays
This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize background noise and optimize the performance of your this compound fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is considered high background in the this compound assay?
A: High background is indicated by a low signal-to-background (S/B) ratio, typically below 5. An optimal this compound assay should have an S/B ratio of 10 or greater. This is calculated by dividing the mean fluorescence of your positive control by the mean fluorescence of your negative control (blank) wells.
Q2: What are the most common sources of high background noise?
A: High background can stem from several sources, broadly categorized as:
-
Reagent-based: Intrinsic fluorescence of assay buffers, contaminated reagents, or autofluorescence from test compounds.[1]
-
Consumable-based: Autofluorescence from the microplate material itself.[1][2][3]
-
Sample-based: Endogenous fluorescent components in biological samples (e.g., NADH, riboflavin).[4][5]
-
Instrument-based: Incorrect plate reader settings, such as detector gain being set too high.[1][6]
Q3: Can my test compound cause high background?
A: Yes, this is a common issue. Many small molecules exhibit intrinsic fluorescence (autofluorescence) at the excitation and emission wavelengths used in the assay.[1] They can also cause light scatter if they precipitate out of solution, leading to artificially high readings.[1] It is crucial to run a control well containing only the buffer and your test compound to assess its fluorescent contribution.
Q4: Which type of microplate is best for the this compound assay?
A: Opaque black microplates are strongly recommended for fluorescence intensity assays.[6][7] Black plates reduce background noise and autofluorescence by quenching stray light, which significantly improves the signal-to-blank ratio compared to clear or white plates.[2][7]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving sources of high background noise.
Initial Assessment Workflow
Use the following diagram to diagnose the potential source of high background noise in your this compound assay.
Problem: High background in all wells (including blanks)
If you observe high fluorescence even in wells containing only the assay buffer, the issue likely lies with the core components or instrument settings.
| Potential Cause | Recommended Solution |
| Autofluorescent Assay Buffer or Reagents | Prepare fresh buffers using high-purity, analytical-grade reagents and water.[1] Some media components like phenol red and riboflavin are known to be autofluorescent; consider using phenol red-free media or a simple buffered saline solution for the final reading step if possible.[7][8] |
| Autofluorescent Microplate | Switch to opaque black, clear-bottom microplates specifically designed for fluorescence assays. Polystyrene plates can have intrinsic fluorescence.[2][3] |
| Incorrect Plate Reader Settings | A detector gain setting that is too high will amplify background noise along with the signal.[1][6] Use a positive control well to optimize the gain, ensuring the signal is well within the linear range of the detector without causing saturation.[6] |
| Light Leaks or Ambient Light | Ensure the plate reader's housing is securely closed. Store plates in the dark before reading, as white plates especially can absorb ambient light and phosphoresce.[9] |
Problem: High background only in wells with test compounds/samples
This issue points toward interference from the compound or biological matrix itself.
| Potential Cause | Recommended Solution |
| Compound Autofluorescence | The test compound itself is fluorescent at the assay's wavelengths.[1] Run a control plate with compounds in buffer to quantify their fluorescence and subtract this from the assay plate readings. |
| Compound Precipitation | Poor compound solubility can cause light scattering, which the plate reader detects as fluorescence.[1] Visually inspect wells for precipitates. If observed, lower the compound concentration or ensure the final solvent (e.g., DMSO) concentration is consistent and low (typically ≤1%).[1] |
| Sample Autofluorescence (Cell-based Assays) | Cellular components like NAD(P)H and flavins can fluoresce, especially in the blue-green spectral region.[1][5] If possible, use probes that excite and emit at higher wavelengths (>650 nm) to avoid this interference.[1][10] |
| Non-specific Binding | The fluorescent probe may be binding non-specifically to the plate or other proteins.[11] Optimize washing steps to thoroughly remove unbound reagents.[11] Consider adding a blocking agent like BSA, but first test its effect on the assay signal and background. |
Experimental Protocols
Protocol 1: Optimizing Plate Reader Gain Setting
Objective: To find the optimal detector gain that maximizes the signal-to-background ratio without saturating the detector.
Methodology:
-
Prepare wells containing only assay buffer (Blank) and wells with your highest expected signal (Positive Control).
-
Place the plate in the reader.
-
Set the excitation and emission wavelengths as specified for the this compound assay.
-
Perform repeated readings of the positive control well, starting with a low gain setting and manually increasing it for each subsequent read.
-
Monitor the fluorescence intensity. The optimal gain is the highest setting that does not result in a "saturated" or "overflow" reading from the detector.[6]
-
Once the optimal gain is determined, use this setting to read the entire plate, including the blank wells.
-
Calculate the S/B ratio. A manual gain adjustment often yields a better dynamic range than auto-gain settings.
Protocol 2: Evaluating Compound Autofluorescence
Objective: To quantify the intrinsic fluorescence of test compounds.
Methodology:
-
Use a black, clear-bottom 96-well plate.
-
Prepare serial dilutions of your test compounds in the final assay buffer. Include a vehicle control (e.g., buffer with 1% DMSO).
-
Add the compound solutions to the wells.
-
Read the plate using the same excitation/emission wavelengths and optimized gain setting as the main this compound assay.
-
The resulting fluorescence values represent the background contribution from each compound at each concentration. This data can be used to correct the results from your primary assay screen.
Data Presentation
Table 1: Effect of Microplate Color on Signal-to-Background (S/B) Ratio
This table illustrates the typical impact of microplate color choice on assay performance. Data is representative.
| Microplate Type | Positive Control (RFU) | Blank (RFU) | Signal-to-Background (S/B) Ratio |
| Opaque Black | 45,000 | 300 | 150 |
| Opaque White | 85,000 | 3,500 | 24 |
| Clear Polystyrene | 50,000 | 2,000 | 25 |
As shown, opaque black plates significantly reduce background fluorescence, leading to a superior S/B ratio.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 3. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Autofluorescence [jacksonimmuno.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. How to Get the Best Out of Your Microplate Reader | Labcompare.com [labcompare.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. ibidi.com [ibidi.com]
- 9. agilent.com [agilent.com]
- 10. revvity.com [revvity.com]
- 11. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
best practices for handling and storing MMV688845
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective handling, storage, and use of MMV688845 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic phenylalanine amide that functions as a potent inhibitor of the bacterial RNA polymerase (RNAP).[1][2][3] It specifically targets the RpoB subunit of the RNAP, a distinct binding site from that of rifamycins.[1][2][3] This inhibition disrupts the transcription of essential genes, leading to a bactericidal effect against susceptible microorganisms, notably Mycobacterium abscessus.[1][2][3] Resistance to this compound is primarily associated with mutations in the RpoB subunit.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: For in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] For in vivo studies in mice, a formulation of 5% N,N-dimethylacetamide, 60% polyethylene glycol 300, and 35% D5W (5% dextrose in water) has been used.[1]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a 1 mg/mL stock solution, dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO.[1] Ensure the powder is completely dissolved by vortexing the solution thoroughly. This stock solution can then be serially diluted to the desired working concentrations for your experiments.
Q4: What are the best practices for storing this compound?
A4: Both the solid powder form of this compound and its stock solutions in DMSO should be stored at low temperatures to ensure stability. The recommended storage temperature is -20°C for short-term storage and -80°C for long-term storage.[4] To prevent degradation from moisture and light, store the compound in a tightly sealed, light-protected container.
Quantitative Data Summary
Table 1: Solubility and Formulation of this compound
| Solvent/Vehicle | Concentration | Application | Reference |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL (stock solution) | In vitro assays | [1] |
| 5% N,N-dimethylacetamide, 60% polyethylene glycol 300, 35% D5W | 25 mg/kg (single oral dose) | In vivo mouse pharmacokinetics | [1] |
Table 2: In Vitro Activity of this compound against Mycobacterium abscessus
| Strain | Assay Condition | MIC90 (µM) | MBC90 (µM) | Reference |
| ATCC 19977 | 7H9 + ADS | 7.5 | 15 (2 x MIC) | [1] |
| ATCC 19977 | Macrophage infection model | 15.9 | ≤16 (1 x MIC) | [1][5] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the steps for determining the MIC of this compound against M. abscessus using the broth microdilution method.
Materials:
-
This compound
-
M. abscessus culture
-
7H9 broth supplemented with 10% ADS and 0.05% Tween 80
-
Anhydrous DMSO
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator at 37°C
Procedure:
-
Prepare this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Prepare Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Grow M. abscessus to the mid-log phase and dilute the culture to a final concentration of approximately 5 x 105 CFU/mL in 7H9 broth.
-
Inoculation: Add the prepared bacterial inoculum to each well of the 96-well plate containing the serially diluted compound. Include a positive control (bacteria with no drug) and a negative control (broth only).
-
Incubation: Seal the plate and incubate at 37°C for 3-5 days.
-
Read Results: The MIC is the lowest concentration of this compound that visibly inhibits the growth of M. abscessus.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Bacterial Growth
-
Possible Cause: Compound precipitation due to low solubility in the assay medium.
-
Solution: Ensure the final concentration of DMSO in the assay medium is kept low (typically ≤1%) to maintain compound solubility. Visually inspect the wells for any signs of precipitation.
-
-
Possible Cause: Inaccurate concentration of the bacterial inoculum.
-
Solution: Standardize the inoculum density using a spectrophotometer (OD600) or by plating serial dilutions to confirm CFU/mL.
-
-
Possible Cause: Degradation of the compound.
-
Solution: Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: High Background in Control Wells
-
Possible Cause: Contamination of the culture medium or reagents.
-
Solution: Use sterile techniques throughout the experimental setup. Ensure all media, buffers, and pipette tips are sterile.
-
-
Possible Cause: Intrinsic fluorescence or absorbance of the compound at the measurement wavelength.
-
Solution: Run a control plate with the compound in broth without bacteria to measure any background signal. Subtract this background from the experimental readings.
-
Visualizations
Caption: Workflow for MIC determination of this compound.
References
- 1. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Long-term preservation and storage of mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
strategies to reduce experimental error with MMV688845
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with MMV688845.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic phenylalanine amide that acts as a potent inhibitor of mycobacterial RNA polymerase. It specifically targets the RpoB subunit of the RNA polymerase, a different binding site than that of rifamycins. This inhibition disrupts the transcription of ribosomal RNA (rRNA), a critical process for bacterial protein synthesis and growth.
Q2: What is the primary application of this compound in research?
This compound is primarily used in drug discovery and development as a potential therapeutic agent against Mycobacterium abscessus and Mycobacterium tuberculosis. It has demonstrated bactericidal activity both in vitro and within macrophage infection models.
Q3: What are the known off-target effects of this compound?
While specific off-target effects for this compound are not extensively documented in the provided search results, inhibitors of RNA polymerase I can sometimes induce a DNA damage response. It is crucial to include appropriate controls in your experiments to differentiate between on-target and potential off-target effects. For phenylalanine amide analogs, off-target activities can be a concern, and profiling against related targets is recommended.
Q4: How should I prepare a stock solution of this compound?
Due to the hydrophobic nature of many small molecules, it is recommended to dissolve this compound in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Ensure the compound is fully dissolved by vortexing or brief sonication.
Q5: What is the recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced toxicity and compound precipitation, the final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent or No Activity in in vitro Mycobacterial Viability Assays
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Compound Precipitation | This compound, like many small molecules, may have limited aqueous solubility and can precipitate when diluted from a DMSO stock into aqueous culture media. This reduces the effective concentration of the inhibitor. | - Visually inspect for precipitate after dilution. - Perform serial dilutions in pre-warmed (37°C) culture medium. - Consider using a lower starting concentration for your dose-response curve. |
| Compound Instability | The amide bonds in this compound may be susceptible to hydrolysis, leading to degradation of the compound in culture media over the course of a long experiment. | - Prepare fresh dilutions of this compound for each experiment. - Minimize the incubation time when possible, while still allowing for sufficient time to observe an effect. - If long-term stability is a concern, consider performing a stability study of this compound in your specific culture medium. |
| Bacterial Culture Variability | The growth phase and density of the Mycobacterium abscessus culture can significantly impact its susceptibility to antibiotics. | - Use a standardized inoculum from a mid-logarithmic growth phase culture. - Ensure consistent bacterial density across all wells of your assay plate. |
| Assay Conditions | Suboptimal assay conditions, such as incorrect pH or temperature, can affect both bacterial growth and compound activity. | - Ensure the pH of the culture medium is stable throughout the experiment. - Maintain a consistent and optimal temperature for mycobacterial growth (typically 37°C). |
Issue 2: High Variability or Lack of Efficacy in Macrophage Infection Models
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Low Compound Permeability | This compound may have limited permeability across the macrophage cell membrane, resulting in a lower intracellular concentration. | - Higher MICs are often expected in macrophage assays compared to in vitro assays. - If permeability is a suspected issue, consider using a different cell line or permeabilizing agent (with appropriate controls). |
| Macrophage Health and Viability | Unhealthy or activated macrophages can affect both bacterial replication and the cellular response to the compound. | - Ensure high viability of macrophages before and during the experiment. - Use consistent cell seeding densities. - Monitor macrophage morphology and activation state. |
| Multiplicity of Infection (MOI) | An inappropriate MOI can lead to rapid macrophage death or an overwhelming bacterial load that masks the effect of the inhibitor. | - Optimize the MOI to achieve a stable infection over the desired time course. A typical starting MOI for M. tuberculosis infection of TH |
Validation & Comparative
A Comparative Analysis of MMV688845 and Rifampicin Efficacy Against Mycobacterium abscessus
For Researchers, Scientists, and Drug Development Professionals
Mycobacterium abscessus, a rapidly growing nontuberculous mycobacterium, is an emerging pathogen notorious for its intrinsic resistance to a wide array of antibiotics, posing a significant challenge in clinical settings. The development of novel therapeutics is paramount. This guide provides a comparative analysis of a promising new compound, MMV688845, and the established antibiotic, rifampicin, against M. abscessus, supported by experimental data.
Executive Summary
This compound, a synthetic phenylalanine amide, demonstrates significant promise as a therapeutic agent against M. abscessus. It exhibits potent bactericidal activity against various strains of the M. abscessus complex, including clinical isolates.[1][2][3] In stark contrast, rifampicin, a cornerstone of tuberculosis treatment, shows poor potency against M. abscessus and is not clinically utilized for this pathogen.[4][5][6] This inefficacy is primarily due to enzymatic inactivation by an ADP-ribosyltransferase encoded by M. abscessus.[4][7] While both compounds target the RNA polymerase, they bind to distinct sites, and this compound circumvents the resistance mechanism that renders rifampicin ineffective.[1][2][8]
Data Presentation: In Vitro Efficacy
The following table summarizes the minimum inhibitory concentrations (MIC) of this compound and rifampicin against M. abscessus, providing a quantitative comparison of their in vitro potency.
| Compound | M. abscessus Strain(s) | MIC Range / Value | Reference(s) |
| This compound | ATCC 19977, various clinical isolates | MIC90: 16 μM (in THP-1 macrophages) | [1] |
| M. abscessus complex (3 subspecies) | Active (specific MICs in μM range) | [1] | |
| M. abscessus | MIC50: 9.3 μM | ||
| Rifampicin | ATCC 19977 | MIC90: 200 to 400 μg/ml | [7] |
| Clinical isolates | MIC: 128 mg/liter |
Note: Direct comparison of MIC values should be approached with caution due to variations in experimental conditions across different studies.
Mechanism of Action and Resistance
A key differentiator between this compound and rifampicin lies in their interaction with the bacterial RNA polymerase (RpoB) and the subsequent susceptibility to bacterial resistance mechanisms.
Signaling Pathway and Drug Target
The diagram below illustrates the mechanism of action for both compounds.
Caption: this compound and Rifampicin both target the RpoB subunit of RNA polymerase in M. abscessus.
Rifampicin's efficacy is severely hampered by the intrinsic resistance mechanism in M. abscessus. The enzyme Arr_Mab ADP-ribosylates rifampicin, rendering it incapable of binding to RpoB and inhibiting transcription.[4][7] In contrast, this compound binds to a different site on the RpoB subunit and is not a substrate for Arr_Mab, thus evading this resistance mechanism.[1][2][8] Resistance to this compound has been mapped to mutations within the rpoB gene itself.[1][8]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
Minimum Inhibitory Concentration (MIC) Determination
The following workflow outlines a typical broth microdilution method for determining the MIC of antimicrobial agents against M. abscessus.
Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol Details:
-
Bacterial Culture: M. abscessus strains are cultured in an appropriate broth, such as Middlebrook 7H9 supplemented with OADC (oleic acid-albumin-dextrose-catalase) or cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.
-
Drug Dilution: The test compounds (this compound and rifampicin) are serially diluted in the microtiter plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for a period of 3 to 5 days.
-
MIC Reading: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria. Growth can be assessed visually, by measuring optical density at 600 nm (OD600), or by using a growth indicator like resazurin.
Macrophage Infection Model
To assess the intracellular activity of the compounds, a macrophage infection model is employed.
Caption: Workflow for assessing intracellular drug efficacy using a macrophage infection model.
Protocol Details:
-
Cell Culture: A human monocyte cell line, such as THP-1, is cultured and differentiated into macrophages.
-
Infection: The macrophage monolayer is infected with an M. abscessus suspension at a specific multiplicity of infection (MOI).
-
Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, extracellular bacteria are removed by washing and/or treatment with an antibiotic that does not penetrate macrophages (e.g., amikacin).
-
Drug Treatment: The infected macrophages are then incubated with various concentrations of the test compounds.
-
Lysis and Plating: At selected time points, the macrophages are lysed to release the intracellular bacteria. The lysate is then serially diluted and plated on agar to determine the number of colony-forming units (CFUs).
-
Analysis: The reduction in CFU counts in treated wells compared to untreated controls indicates the intracellular bactericidal or bacteriostatic activity of the compound.
Conclusion
The available data strongly suggests that this compound is a significantly more promising candidate for the treatment of M. abscessus infections than rifampicin. Its potent in vitro activity, bactericidal nature, and ability to evade the primary mechanism of rifamycin resistance in M. abscessus make it an attractive lead compound for further development. In contrast, the intrinsic and high-level resistance of M. abscessus to rifampicin precludes its use in treating infections caused by this pathogen. Future research should focus on the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile of this compound and its derivatives to fully assess their therapeutic potential.
References
- 1. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Susceptibility of Mycobacterium abscessus to Antimycobacterial Drugs in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human pluripotent stem cell-derived macrophages host Mycobacterium abscessus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Carbapenems and Rifampin Exhibit Synergy against Mycobacterium tuberculosis and Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Engagement of MMV688845 with its Target in Mycobacterium abscessus: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental validation of target engagement for the novel anti-tubercular agent MMV688845 in Mycobacterium abscessus. The performance and validation methodologies are compared with established and alternative therapeutic agents for M. abscessus infections, including rifabutin, amikacin, and clarithromycin.
Executive Summary
This compound, a synthetic phenylalanine amide, has been identified as a potent inhibitor of M. abscessus.[1][2][3] Its mechanism of action is the inhibition of the RNA polymerase (RNAP) by binding to the β-subunit, RpoB.[1][2][3] This has been primarily validated through the generation and genetic analysis of spontaneous resistant mutants. While this method provides strong genetic evidence of target engagement, it is informative to compare this approach with the validation techniques used for other anti-mycobacterial agents. This guide outlines the available data for this compound and contrasts it with the target validation strategies for rifabutin, which also targets RpoB, and for amikacin and clarithromycin, which act on the ribosome.
Data Presentation: Comparative Target Engagement and Activity
The following table summarizes the key characteristics, target, and validation methods for this compound and comparator compounds.
| Compound | Target | Mechanism of Action | Primary Target Validation Method(s) in M. abscessus | Minimum Inhibitory Concentration (MIC) Range against M. abscessus |
| This compound | RNA Polymerase (RpoB subunit) | Inhibition of transcription | Generation and sequencing of spontaneous resistant mutants showing mutations in rpoB.[1][2][3] | 1.0 - 5.0 µM[4] |
| Rifabutin | RNA Polymerase (RpoB subunit) | Inhibition of transcription | Inferred from mechanism in M. tuberculosis and activity against M. abscessus.[5] Resistance is associated with the ADP-ribosyltransferase Arr.[6] | 1.0 - 5.0 µM[4] |
| Amikacin | 30S Ribosomal Subunit (16S rRNA) | Inhibition of protein synthesis | Inferred from established mechanism in bacteria. Resistance mutations found in the rrs gene (16S rRNA).[7][8] | 0.5 - 128 µg/mL[8] |
| Clarithromycin | 50S Ribosomal Subunit (23S rRNA) | Inhibition of protein synthesis | Inferred from established mechanism in bacteria. Resistance conferred by mutations in the rrl gene (23S rRNA) or by the Erm(41) methyltransferase.[9][10] | ≤0.03 - >256 µg/mL (susceptibility is highly variable) |
Experimental Protocols
Generation and Analysis of Spontaneous Resistant Mutants (for this compound)
This method provides strong genetic evidence for target engagement by demonstrating that mutations in the target protein confer resistance to the compound.
-
Bacterial Culture: M. abscessus strains are grown in an appropriate liquid medium (e.g., 7H9 broth supplemented with ADC) to a high density (e.g., 10^9 to 10^10 CFU/mL).
-
Selection of Mutants: The high-density culture is plated onto solid agar medium (e.g., 7H10 agar) containing a selective concentration of this compound (typically 2-10 times the MIC).
-
Incubation: Plates are incubated at 37°C for 5-10 days until resistant colonies appear.
-
Verification of Resistance: Individual colonies are picked and re-streaked on both drug-free and drug-containing agar to confirm the resistance phenotype. The MIC of this compound for the resistant mutants is determined using a standard broth microdilution method.
-
Genetic Analysis: Genomic DNA is extracted from the resistant mutants. The rpoB gene is amplified by PCR and sequenced to identify mutations. The identified mutations are compared to the wild-type rpoB sequence. The presence of consistent mutations in the rpoB gene of independently isolated resistant mutants provides strong evidence that RpoB is the direct target of this compound.[1]
Target Validation for Comparator Drugs
For established drugs like amikacin and clarithromycin, target engagement is largely inferred from their well-characterized mechanisms of action in other bacteria. Validation in M. abscessus often focuses on identifying resistance mechanisms that confirm the drug-target interaction.
-
Amikacin: Resistance in clinical isolates is frequently associated with mutations in the rrs gene, which encodes the 16S rRNA component of the 30S ribosomal subunit.[8] This confirms that the ribosome is the primary target.
-
Clarithromycin: Resistance is commonly conferred by mutations in the rrl gene, encoding the 23S rRNA of the 50S ribosomal subunit, or by the inducible expression of the Erm(41) methyltransferase, which modifies the ribosomal binding site.[10]
Visualizations
Workflow for validating this compound target engagement.
This compound mechanism of action pathway.
Comparison of target validation approaches.
Discussion and Conclusion
The primary method for validating the target engagement of this compound in M. abscessus has been the generation and sequencing of spontaneous resistant mutants. This genetic approach provides compelling evidence that RpoB is the direct target. This method is a well-established and reliable technique in antimicrobial drug development for confirming the mechanism of action.
In comparison, the targets of established drugs like amikacin and clarithromycin were identified in other bacterial species and are confirmed in M. abscessus primarily through the analysis of clinical resistance mechanisms. For rifabutin, another RpoB inhibitor, its activity against M. abscessus is a more recent discovery, and while the target is known, detailed target engagement studies in this specific organism are less extensive than for this compound.
While genetic validation is a cornerstone, a multi-faceted approach to target engagement can provide a more comprehensive understanding. Biophysical and biochemical assays, such as Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC), could provide quantitative data on the direct binding affinity and kinetics of this compound to M. abscessus RpoB. Such data would be valuable for structure-activity relationship (SAR) studies and for comparing the binding properties of this compound with other RpoB inhibitors.
References
- 1. Potential therapeutic targets from Mycobacterium abscessus (Mab): recently reported efforts towards the discovery of novel antibacterial agents to treat Mab infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pipeline of anti-Mycobacterium abscessus small molecules: Repurposable drugs and promising novel chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repositioning rifamycins for Mycobacterium abscessus lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rifabutin Is Inactivated by Mycobacterium abscessus Arr - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. dovepress.com [dovepress.com]
- 9. Frontiers | Omadacycline Potentiates Clarithromycin Activity Against Mycobacterium abscessus [frontiersin.org]
- 10. Exploring antibiotic resistance mechanisms in Mycobacterium abscessus for enhanced therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cross-Resistance Profiles: MMV688845 and Other Antibiotics
A detailed examination of the synthetic RNA polymerase inhibitor MMV688845 reveals a promising profile with limited cross-resistance to existing antibiotic classes, particularly the rifamycins. This distinction, rooted in its unique binding site on the RpoB subunit of RNA polymerase, positions this compound as a valuable candidate for further development in combating multidrug-resistant pathogens, especially Mycobacterium abscessus.
This compound, a phenylalanine amide, demonstrates potent bactericidal activity against M. abscessus, a notoriously difficult-to-treat nontuberculous mycobacterium.[1][2][3] Studies have confirmed that its mechanism of action involves the inhibition of the RNA polymerase, a critical enzyme for bacterial survival.[1][2][4] Crucially, resistance to this compound arises from mutations in the RpoB subunit, the same target as rifamycins. However, the binding site of this compound is distinct from that of rifamycins, which explains the observed lack of cross-resistance.[1][2][4]
Quantitative Comparison of In Vitro Activity
The in vitro efficacy of this compound has been evaluated against various strains of M. abscessus, including clinical isolates and reference strains. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data in comparison to other relevant antibiotics.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Drugs against M. abscessus
| Antibiotic | M. abscessus subsp. abscessus (ATCC 19977) MIC (µM) | M. abscessus subsp. massiliense (CIP 108297) MIC (µM) | M. abscessus subsp. bolletii (CIP 108541) MIC (µM) |
| This compound | 8 | 4 | 4 |
| Rifabutin | 1.2 | 0.6 | 1.2 |
| Clarithromycin | 0.5 | 0.5 | 0.5 |
| Amikacin | 16 | - | - |
| Cefoxitin | >128 | - | - |
Data sourced from checkerboard assays and standard MIC determination methods.[1][5]
Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Rifabutin against M. abscessus ATCC 19977
| Antibiotic | MBC (µM) | Fold difference (MBC/MIC) |
| This compound | 15 | 2x |
| Rifabutin | 2.4 | 2x |
MBC was determined by colony-forming unit (CFU) counting experiments.[1][3]
Interaction with Other Antibiotics
Synergy testing has revealed favorable interactions between this compound and other antibiotics. Notably, this compound exhibits synergy with macrolides, such as clarithromycin, and an additive effect with other anti-M. abscessus drugs.[1][2][4] This suggests its potential utility in combination therapy regimens, which are the standard of care for mycobacterial infections to enhance efficacy and prevent the emergence of resistance.
Resistance Development and Cross-Resistance
The development of resistance to this compound has been investigated through the isolation and characterization of spontaneous resistant mutants. All analyzed resistant strains of M. abscessus harbored mutations in the RpoB subunit of the RNA polymerase.[1] Importantly, these this compound-resistant mutants did not exhibit cross-resistance to rifabutin, confirming the distinct binding sites of these two RpoB inhibitors.[1]
Experimental Protocols
A detailed understanding of the methodologies employed in these cross-resistance studies is crucial for researchers.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound and comparator antibiotics was determined using the broth microdilution method in 96-well plates. The general workflow is as follows:
Bacterial growth was assessed by measuring the optical density at 600 nm (OD600) or by quantifying fluorescence from strains expressing a fluorescent protein.[1]
Checkerboard Assay for Synergy Testing
To evaluate the interaction between this compound and other antibiotics, a checkerboard assay was performed. This method involves testing a matrix of concentrations for two drugs simultaneously.
The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤ 0.5 typically indicates synergy, > 0.5 to < 4 indicates an additive or indifferent effect, and ≥ 4 suggests antagonism.
Isolation and Analysis of Resistant Mutants
The process for selecting and characterizing resistant mutants is a key component of cross-resistance studies.
This workflow allows for the confirmation of the drug's target and the assessment of cross-resistance with other compounds at a genetic level.[1]
Conclusion
The available data strongly indicate that this compound has a low potential for cross-resistance with rifamycins, a critical class of antibiotics for treating mycobacterial infections. Its synergistic interaction with macrolides further enhances its therapeutic potential. These characteristics, combined with its bactericidal activity against M. abscessus, make this compound a compelling lead compound for the development of new treatment regimens for infections caused by this challenging pathogen. Further in vivo studies are warranted to fully elucidate its efficacy and safety profile.
References
- 1. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel Screen to Assess Bactericidal Activity of Compounds Against Non-replicating Mycobacterium abscessus [frontiersin.org]
Comparative Analysis of MMV688845 and its Analogs in Mycobacterial Research
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Nα-Aroyl-N-Aryl-Phenylalanine Amides (AAPs) as Potent Inhibitors of Mycobacterial RNA Polymerase.
This guide provides a comprehensive comparative analysis of the novel antimycobacterial compound MMV688845 and its structural analogs. This compound, a synthetic phenylalanine amide, has emerged as a promising lead compound in the fight against challenging mycobacterial infections, including those caused by Mycobacterium abscessus and Mycobacterium tuberculosis.[1][2][3][4] This document summarizes key quantitative data on the in vitro activity of this compound and its analogs, details the experimental protocols used to generate this data, and visualizes the underlying mechanism of action and experimental workflows.
Data Presentation: In Vitro Antimycobacterial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of this compound and several of its analogs against various subspecies of the Mycobacterium abscessus complex. The data is extracted from a comprehensive study on the broad-spectrum in vitro activity of Nα-aroyl-N-aryl-phenylalanine amides (AAPs).[5][6][7] Lower MIC values indicate higher potency.
| Compound | Structure/Modification Highlights | M. abscessus subsp. abscessus ATCC 19977 MIC (µM) | M. abscessus subsp. massiliense DSM 45103 MIC (µM) | M. abscessus subsp. bolletii DSM 45104 MIC (µM) |
| This compound | Parent Compound | 6.25 | 6.25 | 6.25 |
| Analog 1 | 4-pyridyl instead of 2-thienyl | 3.13 | 3.13 | 3.13 |
| Analog 2 | 3-pyridyl instead of 2-thienyl | 3.13 | 3.13 | 3.13 |
| Analog 3 | 4-fluorophenyl instead of 2-thienyl | 1.56 | 1.56 | 1.56 |
| Analog 7 | N-aryl modification: 2-cyanophenyl | 0.78 | 0.39 | 0.78 |
| Analog 8 | N-aryl modification: 4-sulfamoylphenyl | 0.20 | 0.10 | 0.30 |
Experimental Protocols
The data presented in this guide was generated using standardized and rigorous experimental protocols. Below are the detailed methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound and its analogs was determined using a broth microdilution method.[1]
1. Bacterial Strains and Culture Conditions:
-
Mycobacterium abscessus subspecies and other non-tuberculous mycobacteria (NTM) were cultured in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC) enrichment, and 0.05% (v/v) Tween 80.
-
Cultures were incubated at 37°C with shaking until they reached the mid-logarithmic growth phase.
2. Assay Procedure:
-
The assay was performed in 96-well microtiter plates.
-
A serial dilution of each test compound was prepared in the culture medium.
-
The bacterial inoculum was standardized to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
The plates were incubated at 37°C for 3-5 days.
3. Data Analysis:
-
Bacterial growth was assessed by measuring the optical density at 600 nm (OD600) or by using a resazurin-based cell viability assay.[1]
-
The MIC was defined as the lowest concentration of the compound that inhibited visible bacterial growth by at least 90% compared to the untreated control.
Mycobacterial RNA Polymerase (RNAP) Inhibition Assay
While a specific, detailed protocol for testing this compound and its analogs in a biochemical RNAP inhibition assay is not provided in the primary comparative study, the general principles of such an assay are well-established. The mechanism of action for this class of compounds is the inhibition of the RNAP β subunit (RpoB).[1][2]
1. Enzyme and Substrates:
-
Purified recombinant mycobacterial RNA polymerase holoenzyme.
-
A DNA template containing a suitable promoter sequence.
-
Ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP (e.g., [α-³²P]UTP or fluorescein-UTP).
2. Assay Procedure:
-
The RNAP holoenzyme is pre-incubated with the test compound (this compound or an analog) at various concentrations.
-
The transcription reaction is initiated by the addition of the DNA template and rNTPs.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is terminated, and the newly synthesized RNA transcripts are precipitated and collected.
3. Data Analysis:
-
The amount of incorporated labeled rNTP is quantified using a scintillation counter or a fluorescence plate reader.
-
The inhibitory activity of the compound is determined by calculating the concentration required to inhibit 50% of the RNAP activity (IC50).
Mandatory Visualizations
Signaling Pathway: Inhibition of Mycobacterial RNA Polymerase
The following diagram illustrates the mechanism of action of this compound and its analogs, which involves the inhibition of the mycobacterial RNA polymerase, thereby blocking transcription and leading to bacterial cell death.
Caption: Mechanism of action of this compound and its analogs.
Experimental Workflow: Comparative Analysis
This diagram outlines the logical workflow for the comparative analysis of this compound and its analogs.
Caption: Workflow for comparative analysis of this compound analogs.
References
- 1. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Broad-Spectrum In Vitro Activity of N α-Aroyl- N-Aryl-Phenylalanine Amides against Non-Tuberculous Mycobacteria and Comparative Analysis of RNA Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Evaluating the Potential of MMV688845 in Antimalarial Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available data on MMV688845, a compound from the Medicines for Malaria Venture (MMV) Pathogen Box. While the primary focus of this guide is its potential application in antimalarial research, it is crucial to note that, to date, published efficacy data for this compound centers on its activity against Mycobacterium abscessus. Despite its inclusion in a library with numerous antimalarial agents, public domain data on its specific efficacy against clinical isolates of Plasmodium falciparum is not currently available.
This document serves to summarize the known antibacterial properties of this compound, provide a comparative baseline with established antimalarial drugs, and detail the standard experimental protocols that would be employed to assess its antiplasmodial activity.
This compound: Profile and Known Efficacy
This compound is a synthetic phenylalanine amide that has been identified as a potent inhibitor of Mycobacterium abscessus, a rapidly growing nontuberculous mycobacterium resistant to many common antibiotics.[1][2][3] Its mechanism of action in this organism is the inhibition of the RpoB subunit of RNA polymerase, a target distinct from that of rifamycins.[1][3]
Key Characteristics:
-
Target: RNA polymerase (RpoB subunit) in M. abscessus.[1][3]
-
Activity: Demonstrates bactericidal activity against various clinical isolates and all three subspecies of the M. abscessus complex.[2]
-
Synergy: Shows additive effects with some antimycobacterial drugs and synergy with macrolides.[1]
The inclusion of this compound in the MMV Pathogen Box suggests its potential for broader anti-pathogenic activity.[4] The Pathogen Box is a collection of 400 diverse, drug-like molecules with known activity against a range of pathogens, including Plasmodium, intended to catalyze open-source drug discovery.[4][5] However, specific screening data for this compound against P. falciparum has not been published in the reviewed literature. A screening of the Pathogen Box by Abraham et al. (2020) identified 173 molecules with antimalarial activity, 72 of which were newly identified, but this study did not specifically report data for this compound.[6]
Comparative Efficacy of Standard Antimalarial Drugs
To provide a benchmark for the evaluation of new compounds, the following table summarizes the in vitro efficacy of several standard antimalarial drugs against clinical isolates of P. falciparum. These values, typically presented as the 50% inhibitory concentration (IC50), are essential for comparing the potency of novel drug candidates.
| Antimalarial Drug | Mechanism of Action | Geometric Mean IC50 (nM) against Clinical Isolates |
| Chloroquine | Inhibits heme polymerization | 55.1 nM (Ghana)[7], 185.31 nM (Field Assay)[8] |
| Artemether | Activated by heme iron, leading to oxidative stress | 2.1 nM (Ghana)[7] |
| Artesunate | Activated by heme iron, leading to oxidative stress | 3.8 nM (Ghana)[7] |
| Dihydroartemisinin | Active metabolite of artemisinins | 1.0 nM (Ghana)[7], 3.43 nM (Field Assay)[8] |
| Lumefantrine | Thought to interfere with heme detoxification | 2.7 nM (Ghana)[7] |
| Mefloquine | Thought to inhibit heme polymerization and interact with other cellular targets | 17.2 nM (Ghana)[7], 61.89 nM (Field Assay)[8] |
| Piperaquine | Inhibits heme polymerization | 4.6 nM (Ghana)[7] |
| Pyronaridine | Inhibits heme polymerization | 8.3 nM (Ghana)[7] |
| Quinine | Inhibits heme polymerization | 19.6 nM (Ghana)[7], 326.75 nM (Field Assay)[8] |
Note: IC50 values can vary depending on the geographic origin of the isolates and the specific assay methodology used.
Experimental Protocols for Evaluating Antimalarial Efficacy
Should this compound be considered for antimalarial screening, the following are detailed methodologies for key in vitro experiments to determine its efficacy against P. falciparum clinical isolates.
In Vitro Drug Susceptibility Testing using SYBR Green I-based Fluorescence Assay
This is a widely used, high-throughput method for assessing antimalarial drug susceptibility by quantifying parasite DNA.
Principle: The SYBR Green I dye intercalates with double-stranded DNA and emits a fluorescent signal. In a malaria culture, mature red blood cells are anucleated, so the fluorescence intensity is directly proportional to the amount of parasite DNA, and thus parasite growth.
Methodology:
-
Parasite Culture: Asynchronous or synchronized ring-stage P. falciparum clinical isolates are cultured in human erythrocytes at a specified parasitemia and hematocrit.
-
Drug Plates: A 96-well microtiter plate is pre-dosed with serial dilutions of the test compound (this compound) and standard antimalarials.
-
Incubation: The parasite culture is added to the drug-dosed plate and incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark to allow for cell lysis and DNA staining.
-
Fluorescence Reading: The fluorescence intensity of each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The fluorescence readings are normalized to drug-free control wells, and the IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
Workflow for SYBR Green I-based antimalarial assay.
Parasite Lactate Dehydrogenase (pLDH) Assay
This colorimetric assay measures the activity of the parasite-specific lactate dehydrogenase enzyme, which is a marker of viable parasites.
Principle: The pLDH enzyme catalyzes the oxidation of lactate to pyruvate, reducing NAD+ to NADH. The amount of NADH produced is then measured by its ability to reduce a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.
Methodology:
-
Parasite Culture and Drug Incubation: Performed as described in the SYBR Green I assay (Steps 1-3).
-
Cell Lysis: A lysis buffer is added to each well to release the cellular contents, including pLDH.
-
Enzymatic Reaction: A reaction mixture containing lactate and the tetrazolium salt is added. The plate is incubated to allow the enzymatic reaction to proceed.
-
Absorbance Reading: The absorbance of the colored formazan product is measured using a microplate spectrophotometer.
-
Data Analysis: Similar to the SYBR Green I assay, absorbance values are used to determine the IC50 of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Malaria Box and Pathogen Box | Medicines for Malaria Venture [mmv.org]
- 6. Whole-Cell Phenotypic Screening of Medicines for Malaria Venture Pathogen Box Identifies Specific Inhibitors of Plasmodium falciparum Late-Stage Development and Egress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers [frontiersin.org]
- 8. A histidine-rich protein 2-based malaria drug sensitivity assay for field use - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Drug Defense: A Comparative Guide to MMV688845 Resistance in Mycobacterium abscessus
For researchers, scientists, and drug development professionals, understanding the mechanisms by which Mycobacterium abscessus develops resistance to novel therapeutic agents is paramount. This guide provides a detailed comparison of the confirmed resistance mechanism of MMV688845, a promising RNA polymerase inhibitor, with other key anti-M. abscessus drugs. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive resource for advancing drug discovery efforts against this formidable pathogen.
At a Glance: this compound Resistance vs. Other Antibiotics
This compound, a synthetic phenylalanine amide, demonstrates potent bactericidal activity against M. abscessus.[1][2][3][4] Its primary mechanism of action is the inhibition of the RNA polymerase (RNAP) β-subunit, encoded by the rpoB gene.[1][2][3][4] This mode of action is distinct from that of rifamycins, another class of RNAP inhibitors, which are largely ineffective against M. abscessus due to enzymatic modification.[1][2][3] Resistance to this compound is primarily acquired through specific mutations within the rpoB gene, a classic example of target-based resistance.
In contrast, resistance to other clinically relevant antibiotics in M. abscessus involves a broader array of molecular strategies, including enzymatic drug modification, alterations in the drug target, and active drug efflux. The following table summarizes these differing resistance mechanisms.
| Drug Class | Drug Example(s) | Primary Resistance Mechanism(s) | Genetic Determinant(s) |
| Phenylalanine Amides | This compound | Target Modification | Mutations in rpoB |
| Macrolides | Clarithromycin, Azithromycin | Target Modification (inducible and acquired), Efflux | erm(41) gene, Mutations in rrl (23S rRNA), Upregulation of efflux pump genes (e.g., MAB_1409c, MAB_2355c)[5][6][7][8][9][10][11] |
| Aminoglycosides | Amikacin, Kanamycin, Tobramycin | Enzymatic Modification, Target Modification | Aminoglycoside-modifying enzyme genes (e.g., aac(2'), eis2, aph(3"))[12][13][14][15][16], Mutations in rrs (16S rRNA)[12] |
| Fluoroquinolones | Moxifloxacin | Efflux Pumps (primary), Target Modification (less common) | Upregulation of efflux pump genes, Mutations in gyrA and gyrB (less correlated in M. abscessus)[17] |
| Thiacetazones | Thiacetazone Derivatives | Efflux Pump Upregulation | Mutations in the TetR repressor MAB_4384, leading to upregulation of the MmpS5/MmpL5 efflux pump |
| Rifamycins | Rifampicin, Rifabutin | Enzymatic Modification | ADP-ribosyltransferase gene (arr)[12][15] |
Confirming this compound Resistance: Experimental Insights
The primary mechanism of resistance to this compound has been elucidated through the selection and characterization of spontaneous resistant mutants of M. abscessus. These studies have consistently identified mutations in the RpoB subunit of RNA polymerase.
Key Experimental Findings:
-
High-level resistance: Spontaneous mutants selected on this compound exhibit a significant increase in the Minimum Inhibitory Concentration (MIC), often exceeding 100 µM.[1]
-
Specific rpoB mutations: Whole-genome sequencing of these resistant mutants has revealed a variety of non-synonymous mutations in the rpoB gene.
-
No cross-resistance: this compound-resistant mutants generally do not show cross-resistance to rifamycins, confirming a distinct binding site on RpoB.[1]
The following table details the specific rpoB mutations that have been experimentally confirmed to confer resistance to this compound in M. abscessus.
| Parent Strain | This compound MIC (µM) | Resistant Mutant MIC (µM) | RpoB Mutation(s) | Reference |
| M. abscessus Bamboo | 8 | >100 | P473L | [1] |
| M. abscessus Bamboo | 8 | >100 | P473L | [1] |
| M. abscessus Bamboo | 8 | >100 | G562S | [1] |
| M. abscessus Bamboo | 8 | >100 | L556P, V557P | [1] |
| M. abscessus Bamboo | 8 | >100 | Q581R | [1] |
| M. abscessus Bamboo | 8 | >100 | D576Y | [1] |
Visualizing the Pathways of Resistance
To better understand the molecular events leading to drug resistance, the following diagrams illustrate the key pathways for this compound and, for comparison, clarithromycin.
Caption: Mechanism of this compound action and resistance.
Caption: Mechanisms of clarithromycin action and resistance.
Experimental Protocols
For researchers aiming to investigate this compound resistance, the following protocols provide a detailed methodology for key experiments.
Protocol 1: Generation of Spontaneous this compound-Resistant M. abscessus Mutants
Objective: To isolate M. abscessus mutants with spontaneous resistance to this compound.
Materials:
-
M. abscessus strain (e.g., ATCC 19977 or a clinical isolate)
-
Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) or similar
-
Middlebrook 7H10 agar plates
-
This compound stock solution (in DMSO)
-
Incubator at 37°C
-
Spectrophotometer
Procedure:
-
Inoculate a starter culture of M. abscessus in 10 mL of 7H9 broth and incubate at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.6-0.8).
-
Prepare 7H10 agar plates containing this compound at a concentration of 4-8 times the MIC of the parental strain (e.g., 50 µM).
-
Plate a high density of the bacterial culture (approximately 10⁸ to 10⁹ CFUs) onto the this compound-containing agar plates.
-
Incubate the plates at 37°C for 7-14 days, or until colonies appear.
-
Pick individual colonies and re-streak them onto fresh 7H10 agar plates containing the same concentration of this compound to confirm the resistance phenotype.
-
Inoculate a pure culture of a confirmed resistant colony into 7H9 broth for further analysis, including MIC determination and genomic DNA extraction for rpoB sequencing.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the MIC of this compound against susceptible and resistant M. abscessus strains.
Materials:
-
M. abscessus strains (parental and resistant mutants)
-
Cation-adjusted Mueller-Hinton (CAMH) broth or 7H9 broth
-
96-well microtiter plates
-
This compound stock solution
-
Resazurin sodium salt solution (0.02% w/v) or similar viability indicator
-
Plate reader
Procedure:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
In a 96-well plate, prepare serial twofold dilutions of this compound in the chosen broth. The final volume in each well should be 100 µL. Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Seal the plates and incubate at 37°C for 3-5 days.
-
After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that prevents a color change of the indicator (e.g., from blue to pink for resazurin), indicating inhibition of bacterial growth.
Caption: Workflow for MIC determination by broth microdilution.
This guide provides a foundational understanding of the mechanisms governing this compound resistance in M. abscessus. By comparing this to the resistance strategies employed against other antibiotics and providing detailed experimental frameworks, we aim to equip researchers with the knowledge necessary to develop more robust and effective therapies against this challenging pathogen.
References
- 1. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanisms of clarithromycin resistance in Mycobacterium abscessus complex clinical isolates from Venezuela - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Exploring antibiotic resistance mechanisms in Mycobacterium abscessus for enhanced therapeutic approaches [frontiersin.org]
- 7. Inducible and Acquired Clarithromycin Resistance in the Mycobacterium abscessus Complex | PLOS One [journals.plos.org]
- 8. mdpi.com [mdpi.com]
- 9. Selection of Resistance to Clarithromycin in Mycobacterium abscessus Subspecies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. atsjournals.org [atsjournals.org]
- 12. Exploring antibiotic resistance mechanisms in Mycobacterium abscessus for enhanced therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mail.sulm.ch [mail.sulm.ch]
- 14. journals.asm.org [journals.asm.org]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Current Molecular Therapeutic Agents and Drug Candidates for Mycobacterium abscessus [frontiersin.org]
Head-to-Head Comparison: MMV688845 Versus Standard of Care for Mycobacterium abscessus Infections
A Comparative Guide for Researchers and Drug Development Professionals
Mycobacterium abscessus, a non-tuberculous mycobacterium, is an emerging pathogen notorious for its intrinsic resistance to a broad range of antibiotics, posing a significant challenge to effective treatment. Current therapeutic strategies involve long-term, multi-drug regimens with often suboptimal outcomes and considerable toxicity. This guide provides a head-to-head comparison of the investigational compound MMV688845 against the current standard of care drugs for M. abscessus infections, supported by available preclinical data.
Executive Summary
This compound is a novel synthetic phenylalanine amide that inhibits the RNA polymerase (RpoB) of M. abscessus, a different binding site to that of rifamycins.[1] Preclinical data indicate that this compound exhibits potent bactericidal activity against various clinical isolates of M. abscessus and demonstrates synergy with macrolides, a cornerstone of current treatment. This positions this compound as a promising candidate for further development in the fight against this difficult-to-treat pathogen.
Mechanism of Action: A Novel Approach
Standard of care drugs for M. abscessus target different cellular processes, including protein synthesis (macrolides, amikacin, tigecycline) and cell wall synthesis (carbapenems). In contrast, this compound introduces a different mechanism of action by targeting RNA polymerase, a key enzyme in bacterial transcription.
Comparative In Vitro Activity
The following tables summarize the available quantitative data on the in vitro activity of this compound compared to standard of care drugs against M. abscessus.
Table 1: Minimum Inhibitory Concentration (MIC) Data
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.
| Drug | M. abscessus ATCC 19977 MIC (µM) | M. abscessus Clinical Isolates MIC Range (µM) | Reference(s) |
| This compound | 7.5 | 3.8 - 15 | [1] |
| Clarithromycin | 0.5 - 4 | 0.125 - >64 | [1][2] |
| Amikacin | 4 - 16 | 1 - >64 | [2] |
| Tigecycline | 0.125 - 0.5 | 0.06 - 1 | [2] |
| Imipenem | 8 - 64 | 2 - >128 | [2] |
Note: MIC values can vary depending on the specific subspecies and resistance mechanisms of the isolates, as well as the testing methodology.
Table 2: Bactericidal Activity
Bactericidal activity refers to the ability of a drug to kill bacteria. This is often measured as the Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial bacterial population.
| Drug | Bactericidal Activity against M. abscessus | Comments | Reference(s) |
| This compound | Yes (MBC/MIC ratio of 2) | Demonstrates bactericidal activity both in broth and within macrophages. | [3] |
| Clarithromycin | Bacteriostatic to weakly bactericidal | Activity is often concentration and time-dependent. | [4][5] |
| Amikacin | Bactericidal | Exhibits concentration-dependent killing. | [4][5] |
| Tigecycline | Bacteriostatic | Generally inhibits growth rather than kills the bacteria. | [6] |
| Imipenem | Bactericidal | Time-dependent killing activity. | [2] |
Synergy with Standard of Care
Drug synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. This is a crucial aspect of combination therapy for M. abscessus.
This compound has demonstrated synergistic effects when combined with macrolides, such as clarithromycin. [1] This is a significant finding as macrolides are a key component of the current treatment regimens. The combination of this compound with clarithromycin resulted in a significant reduction in the MIC of both drugs.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Protocol Details:
-
Drug Preparation: Stock solutions of the antimicrobial agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) or 7H9 broth in a 96-well microtiter plate.
-
Inoculum Preparation: A suspension of M. abscessus is prepared and adjusted to a standardized turbidity (e.g., 0.5 McFarland standard), which is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well.
-
Incubation: The inoculated plates are incubated at 30°C for 3 to 5 days. For macrolides, a longer incubation of up to 14 days may be required to detect inducible resistance.
-
Reading Results: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth. This can be assessed visually or with the aid of a growth indicator like resazurin, which changes color in the presence of metabolically active bacteria.[7]
Time-Kill Assay for Bactericidal Activity
This assay measures the rate and extent of bacterial killing by an antimicrobial agent over time.
Protocol Details:
-
Culture Preparation: A log-phase culture of M. abscessus is diluted to a starting concentration of approximately 105-106 CFU/mL in broth.
-
Drug Exposure: The antimicrobial agent is added to the bacterial suspension at various concentrations (e.g., 1x, 4x, 10x MIC).
-
Sampling and Plating: At specified time points (e.g., 0, 4, 8, 24, 48 hours), aliquots are removed from each culture, serially diluted, and plated on agar plates.
-
Colony Counting: After incubation, the number of colonies on the plates is counted to determine the number of viable bacteria (CFU/mL) at each time point. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[4][8]
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.
Protocol Details:
-
Plate Setup: A 96-well microtiter plate is set up with serial dilutions of Drug A along the x-axis and serial dilutions of Drug B along the y-axis. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculation and Incubation: Each well is inoculated with a standardized suspension of M. abscessus and the plate is incubated as described for MIC determination.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each well that shows no growth. The FIC index is calculated as follows: FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0[9]
-
Conclusion
This compound presents a promising new therapeutic avenue for the treatment of M. abscessus infections. Its novel mechanism of action, potent bactericidal activity, and synergistic interaction with macrolides address some of the key limitations of the current standard of care. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to establish its place in the clinical management of this challenging pathogen. The data presented in this guide provides a foundational comparison for researchers and drug developers in the field.
References
- 1. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Antimycobacterial Agents Differ with Respect to Their Bacteriostatic versus Bactericidal Activities in Relation to Time of Exposure, Mycobacterial Growth Phase, and Their Use in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2064. In Vitro Susceptibility of Recent Mycobacterium abscessus Isolates to Epetraborole (EBO) and Comparators by Broth Microdilution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro and intracellular inhibitory activities of nosiheptide against Mycobacterium abscessus [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Navigating the Labyrinth of Mycobacterium abscessus Treatment: A Comparative Guide to Alternatives for MMV688845
For researchers, scientists, and drug development professionals navigating the challenging landscape of Mycobacterium abscessus treatment, the quest for effective therapies is a constant endeavor. While the novel RNA polymerase inhibitor MMV688845 has shown promise, a diverse arsenal of alternative and combination therapies is under investigation, offering new hope against this notoriously drug-resistant pathogen. This guide provides a comprehensive comparison of these alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
M. abscessus is an opportunistic pathogen that causes a range of infections, primarily in individuals with compromised immune systems or underlying lung conditions.[1] Its intrinsic and acquired resistance to many antibiotics makes treatment exceedingly difficult.[1] this compound, a synthetic phenylalanine amide, has demonstrated bactericidal activity against M. abscessus by targeting the RpoB subunit of RNA polymerase, at a site distinct from that of rifamycins. It has shown activity against all three subspecies of the M. abscessus complex and exhibits synergy with macrolides.[2] However, the need for alternative and improved therapeutic strategies remains critical.
Repurposed and Novel Antimicrobials: A Quantitative Comparison
A significant avenue of research involves repurposing existing drugs and evaluating novel antimicrobial agents for their efficacy against M. abscessus. The following tables summarize the in vitro activity of several key compounds, presenting their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.
Table 1: In Vitro Activity of Repurposed Drugs Against M. abscessus
| Drug | Class | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Key Findings & Citations |
| Clofazimine | Riminophenazine | ≤0.125 - 0.5 | 0.5 | ≤0.062 - >8 | Demonstrates activity against clinical isolates, with lower MICs associated with better clinical outcomes.[3][4][5] MIC values are influenced by testing media and incubation time.[3] |
| Rifabutin | Rifamycin | 2 - 16 | 4 - 16 | 0.0625 - 32 | Significantly more active than rifampin against M. abscessus, including clarithromycin-resistant strains.[6][7][8][9] Synergistic with clarithromycin and amikacin.[7][9] |
Table 2: In Vitro Activity of Novel Antimicrobials Against M. abscessus
| Drug | Class | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Key Findings & Citations |
| Bedaquiline | Diarylquinoline | 0.025 - 0.5 | 0.05 - 0.5 | 0.125 - 2 | Potent in vitro activity against clinical isolates, including biofilm-forming phenotypes.[5][10] |
| Delamanid | Nitroimidazole | >16 | >16 | >16 | Limited in vitro activity against M. abscessus.[5][11][12] |
| Pretomanid | Nitroimidazole | >16 | >16 | >16 | Poor in vitro activity against most M. abscessus isolates.[12][13][14] |
| Omadacycline | Aminomethylcycline | 1 | 2 | Not specified | Similar in vitro activity to tigecycline, with both oral and intravenous formulations available.[15][16][17] |
| Eravacycline | Fluorocycline | 0.5 | 1 | Not specified | Potent in vitro activity against drug-resistant clinical isolates.[18][15] |
Combination Therapies: Harnessing Synergy
Given the formidable resistance of M. abscessus, combination therapy is a cornerstone of treatment. Synergistic interactions between antibiotics can enhance their efficacy and overcome resistance mechanisms.
Table 3: Synergistic Combination Therapies for M. abscessus
| Combination | Mechanism/Rationale | Experimental Evidence | Key Findings & Citations |
| Rifaximin + Clarithromycin | Rifaximin potentiates clarithromycin activity. | Synergistic and bactericidal in vitro and effective in a zebrafish embryo infection model.[19][20][21] | A promising combination for treating pulmonary M. abscessus infections.[19] |
| Dual β-Lactam Therapy (e.g., Ceftazidime + Ceftaroline/Imipenem) | Targets different penicillin-binding proteins in the bacterial cell wall. | Synergistic in vitro and in THP-1 macrophage infection models.[22][23][24] | Offers a potential new strategy, particularly for macrolide-resistant strains.[25] |
| Rifabutin + Clarithromycin/Tigecycline | Multiple mechanisms targeting RNA polymerase and protein synthesis. | Synergistic in vitro against clinical isolates, including macrolide-resistant strains.[9][26] | A promising combination for difficult-to-treat infections. |
| Clofazimine + Amikacin/Clarithromycin | Multiple mechanisms targeting the cell envelope and protein synthesis. | Synergistic in vitro and prevents regrowth of M. abscessus after exposure to amikacin or clarithromycin.[27] | Clofazimine can enhance the activity of standard-of-care antibiotics. |
Experimental Protocols: A Guide to Key Methodologies
The following sections provide detailed protocols for key experiments used to evaluate the efficacy of anti-M. abscessus compounds.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Checkerboard Assay for Antibiotic Synergy
The checkerboard assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Caption: Checkerboard assay workflow for synergy testing.
Macrophage Infection Model
This in vitro model assesses the intracellular activity of antimicrobial agents against M. abscessus residing within macrophages, mimicking an important aspect of human infection.
Caption: Workflow of a macrophage infection model for drug testing.
Zebrafish Embryo Infection Model
The zebrafish embryo is a powerful in vivo model for studying host-pathogen interactions and for the preclinical evaluation of antimicrobial efficacy due to its optical transparency and genetic tractability.
Caption: Zebrafish embryo model for in vivo drug efficacy studies.
Signaling Pathways and Mechanisms of Action
Understanding the mechanisms by which these alternative drugs exert their effects is crucial for rational drug design and combination therapy.
Caption: Key drug targets in Mycobacterium abscessus.
Conclusion
The treatment of M. abscessus infections presents a significant clinical challenge that necessitates the exploration of novel therapeutic avenues beyond single-agent therapies. This guide highlights the promising potential of repurposed drugs, new chemical entities, and innovative combination strategies. The presented data underscores the importance of a multi-pronged approach, leveraging synergistic interactions and targeting diverse bacterial pathways. Continued research into the mechanisms of action and resistance, coupled with robust preclinical and clinical evaluation, will be paramount in developing effective and durable treatment regimens for patients suffering from M. abscessus infections. The experimental models and methodologies detailed herein provide a framework for the systematic evaluation of these promising alternatives, paving the way for future breakthroughs in the fight against this formidable pathogen.
References
- 1. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Bedaquiline and Clofazimine Susceptibility Testing in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Rifabutin Is Active against Mycobacterium abscessus Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of rifabutin against Mycobacterium abscessus, clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rifabutin Is Active against Mycobacterium abscessus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. The role of delamanid in the treatment of drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy of PBTZ169 and pretomanid against Mycobacterium avium, Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum in BALB/c mice models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. In Vitro Activity of New Tetracycline Analogs Omadacycline and Eravacycline against Drug-Resistant Clinical Isolates of Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. In Vitro Susceptibility Testing of Eravacycline against Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rifaximin potentiates clarithromycin against Mycobacterium abscessus in vitro and in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A novel therapy combines rifaximin and clarithromycin for treating Mycobacterium abscessus [techexplorist.com]
- 21. sensusimpact.com [sensusimpact.com]
- 22. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 23. researchwithrutgers.com [researchwithrutgers.com]
- 24. Dual β-lactams for the treatment of Mycobacterium abscessus: a review of the evidence and a call to act against an antibiotic nightmare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. researchgate.net [researchgate.net]
- 27. journals.asm.org [journals.asm.org]
Safety Operating Guide
Navigating the Disposal of MMV688845: A Guide for Laboratory Professionals
Absence of specific manufacturer's disposal instructions for the investigational compound MMV688845 necessitates a cautious and compliant approach to its waste management. Researchers and laboratory personnel must adhere to established general protocols for chemical waste and consult with their institution's Environmental Health and Safety (EHS) department to ensure safe and regulated disposal.
Key Characteristics of this compound for Waste Profiling
While disposal specifics are unavailable, the existing research provides some information that can aid in the preliminary characterization of this compound waste streams for EHS assessment.
| Property | Value / Description | Source |
| Chemical Class | Synthetic phenylalanine amide | ResearchGate |
| Known Target | RpoB subunit of RNA polymerase in Mycobacterium tuberculosis and Mycobacterium abscessus | ResearchGate |
| Physical State | Solid (as used in in-vitro studies) | N/A |
| Solubility | Likely soluble in organic solvents like DMSO for laboratory use | N/A |
Standard Operating Procedure for Disposal of Investigational Compounds like this compound
The following step-by-step guide is based on general best practices for the disposal of research-grade chemicals and investigational drugs where a specific SDS is not available.
Waste Identification and Segregation
-
Treat as Hazardous Waste : In the absence of definitive data, all waste containing this compound, including pure compound, solutions, and contaminated labware, should be treated as hazardous chemical waste.[1][2]
-
Segregate Waste Streams :
-
Solid Waste : Collect unused or expired this compound powder, and any grossly contaminated items like weighing boats or spill cleanup materials, in a dedicated, properly labeled hazardous waste container.[2]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless deemed compatible.[3][4] For instance, halogenated and non-halogenated solvent wastes should be kept separate.
-
Contaminated Sharps : Needles, syringes, or any sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.
-
Contaminated Labware : Non-sharp items like pipette tips, gloves, and empty vials should be collected in a designated hazardous waste bag or container. Empty containers that held this compound must be managed as hazardous waste; for highly toxic compounds, the first few rinses should also be collected as hazardous waste.[1][2][5]
-
Container Selection and Labeling
-
Container Compatibility : Ensure waste containers are made of a material compatible with the chemical properties of the waste (e.g., glass or polyethylene for many organic compounds). The container must have a secure, leak-proof lid.[4]
-
Proper Labeling : All waste containers must be clearly labeled.[6] Use your institution's official hazardous waste tags or labels. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" and any solvents present. Avoid abbreviations.[6]
-
The approximate concentrations and total volume.
-
The date the waste was first added to the container (accumulation start date).
-
The name of the Principal Investigator (PI) and the laboratory location.[6]
-
Storage and Accumulation
-
Satellite Accumulation Area (SAA) : Store waste containers in a designated SAA, which must be at or near the point of generation.[3][6][7]
-
Keep Containers Closed : Waste containers must remain sealed at all times, except when adding waste.[1][2] This prevents the release of vapors and potential spills.
-
Secondary Containment : Liquid hazardous waste containers should be kept in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[2][4]
-
Segregate Incompatibles : Store the this compound waste away from incompatible materials to prevent accidental reactions.[3][4]
Arranging for Disposal
-
Contact EHS : Once a waste container is full or has been in storage for a specified period (often 6-12 months, check institutional policy), contact your institution's EHS department to request a waste pickup.[7]
-
Do Not Use Drains or Trash : Never dispose of this compound or its solutions down the sink or in the regular trash.[1][2] Sewer disposal is reserved for specific, non-hazardous materials and is not appropriate for an uncharacterized investigational compound.[3] Evaporation in a fume hood is also not a permissible method of disposal.[1]
Disposal Workflow for Chemicals without a Safety Data Sheet
The following diagram illustrates the decision-making process for the proper disposal of a research compound like this compound when a specific SDS is unavailable.
Caption: Disposal workflow for an investigational chemical.
By following these general guidelines and working closely with the institutional EHS department, researchers can ensure that waste from novel compounds like this compound is managed in a manner that is safe, compliant, and environmentally responsible.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Protocols for Handling MMV688845
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of the Investigational Antimycobacterial Agent MMV688845.
This document provides crucial safety and logistical information for the handling of this compound, a synthetic phenylalanine amide that targets the RpoB subunit of RNA polymerase in Mycobacterium tuberculosis and Mycobacterium abscessus.[1][2] Adherence to these protocols is essential to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for various laboratory tasks.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving (e.g., nitrile)- Chemical-resistant boots or shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves (nitrile recommended)- Chemical-resistant apron over lab coat | - Elbow-length gloves for mixing and loading |
| Equipment Cleaning & Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols or vapors are generated) |
Note: Always inspect gloves for signs of degradation or puncture before use and change them frequently, as the liquid may penetrate them.[3] Wash hands thoroughly after handling the compound, even if gloves were worn.[3]
Operational Plan: Safe Handling and Experimental Workflow
A systematic approach to handling this compound is crucial for safety and experimental reproducibility. The following workflow outlines the key stages from preparation to post-experiment procedures.
Caption: Workflow for the safe handling of potent chemical compounds.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, labeled, and sealed waste container.
-
The container should be made of a compatible material (e.g., high-density polyethylene).
-
Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Arrange for disposal through your institution's hazardous waste management program.
Solid Waste:
-
All disposables that have come into contact with this compound (e.g., pipette tips, tubes, gloves, weighing paper) should be considered contaminated.
-
Collect these materials in a dedicated, labeled hazardous waste bag or container.
-
Arrange for disposal via high-temperature incineration through your institution's hazardous waste management program.
Decontamination of Surfaces and Equipment:
-
Wipe down all surfaces and equipment with a suitable laboratory disinfectant, followed by a rinse with 70% ethanol or isopropanol.
-
For spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for hazardous waste disposal.[3]
Quantitative Data: In Vitro Activity of this compound
This compound has demonstrated potent activity against various strains of Mycobacterium abscessus. The following table summarizes the Minimum Inhibitory Concentration (MIC) values from a representative study.
| Mycobacterium abscessus Strain | MIC₉₀ (µM) |
| ATCC 19977 | 8 |
| Bamboo | 8 |
| M. abscessus subsp. abscessus | 8 |
| M. abscessus subsp. massiliense | 4 |
| M. abscessus subsp. bolletii | 8 |
Data sourced from in vitro microbiological profiling studies.[3]
Experimental Protocol: Mycobacterial Growth Inhibition Assay (MGIA)
This protocol describes a method to determine the in vitro efficacy of this compound against Mycobacterium abscessus.
1. Preparation of Bacterial Inoculum: a. Culture M. abscessus in an appropriate liquid medium (e.g., 7H9 broth supplemented with ADC) to mid-log phase. b. Adjust the bacterial suspension to a specific optical density (OD₆₀₀) corresponding to a known colony-forming unit (CFU) concentration.
2. Compound Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the stock solution in the assay medium to achieve the desired final concentrations.
3. Assay Procedure: a. In a 96-well microplate, add the diluted bacterial inoculum to each well. b. Add the serially diluted this compound to the corresponding wells. Include a positive control (bacteria with no compound) and a negative control (medium only). c. Incubate the plate at the optimal growth temperature for M. abscessus (e.g., 37°C) for a defined period (e.g., 3-5 days).
4. Determination of MIC: a. After incubation, assess bacterial growth. This can be done visually or by measuring the OD₆₀₀ using a microplate reader. b. The MIC is defined as the lowest concentration of this compound that inhibits visible bacterial growth.
Mechanism of Action: Inhibition of RNA Polymerase
This compound exerts its antimycobacterial effect by inhibiting the RNA polymerase (RNAP), a crucial enzyme for bacterial transcription and survival.
Caption: this compound inhibits mycobacterial growth by targeting the RpoB subunit of RNA polymerase.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Profiling of the Synthetic RNA Polymerase Inhibitor this compound against Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
